molecular formula C13H18O3 B13981547 3-(2-Methylpropoxy)benzenepropanoic acid CAS No. 1057602-15-9

3-(2-Methylpropoxy)benzenepropanoic acid

Katalognummer: B13981547
CAS-Nummer: 1057602-15-9
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: NPMWJRMKDHLMEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Methylpropoxy)benzenepropanoic acid is a synthetic organic compound of significant interest in pharmacological research, particularly in the realm of metabolic disease. This compound belongs to a class of molecules based on a benzenepropanoic acid skeleton, which are frequently investigated for their activity as agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1) . GPR40 is primarily expressed in pancreatic beta-cells and is activated by free fatty acids, leading to glucose-dependent enhancement of insulin secretion. This mechanism offers a potential therapeutic pathway for Type 2 Diabetes, as it may enhance insulin release only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia . The structural motif of 3-(2-Methylpropoxy)benzenepropanoic acid—featuring an acidic head group (the carboxylic acid) and a hydrophobic tail (the 2-methylpropoxy-substituted benzene ring) connected by a short linker—aligns with the common pharmacophore required for GPR40 binding and activation . Research into such GPR40 agonists aims to develop novel treatments for managing blood glucose levels. The specific modification with the 2-methylpropoxy group is designed to optimize the compound's pharmacokinetic properties and receptor affinity. This product is provided For Research Use Only (RUO) and is intended strictly for in vitro and pre-clinical investigations. It is not intended for diagnostic or therapeutic use in humans. Researchers are encouraged to utilize this high-purity compound to further explore the complex signaling pathways of GPR40 and its role in metabolic syndromes.

Eigenschaften

CAS-Nummer

1057602-15-9

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

3-[3-(2-methylpropoxy)phenyl]propanoic acid

InChI

InChI=1S/C13H18O3/c1-10(2)9-16-12-5-3-4-11(8-12)6-7-13(14)15/h3-5,8,10H,6-7,9H2,1-2H3,(H,14,15)

InChI-Schlüssel

NPMWJRMKDHLMEN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COC1=CC=CC(=C1)CCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Thermal Profiling of 3-(2-Methylpropoxy)benzenepropanoic Acid: Melting Point Dynamics and Degradation Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of drug development and active pharmaceutical ingredient (API) processing, the thermal behavior of a compound dictates its formulation strategy, milling parameters, and long-term shelf stability. 3-(2-Methylpropoxy)benzenepropanoic acid (also known as 3-(3-isobutoxyphenyl)propanoic acid) presents a unique thermal profile driven by the competing intermolecular forces of its functional groups.

Structurally, the molecule features a hydrocinnamic acid backbone with a bulky isobutoxy (2-methylpropoxy) substituent at the meta position.

  • The Propanoic Acid Moiety: Drives the formation of strong, hydrogen-bonded dimers in the solid state, which typically elevates the melting point and enthalpy of fusion.

  • The Isobutoxy Group: Introduces significant steric hindrance and molecular asymmetry. This bulky ether linkage disrupts planar stacking and crystal lattice packing efficiency.

Because unsubstituted hydrocinnamic acid melts at approximately 47–50 °C, the introduction of the asymmetric meta-isobutoxy group is predicted to depress the melting point further, potentially rendering the compound a low-melting solid or a viscous oil at ambient temperatures. Understanding this exact thermal boundary is critical; compounds with melting points below 60 °C are notoriously difficult to process via traditional direct compression tableting and often require lipid-based formulations or hot-melt extrusion.

Quantitative Thermal Projections

To guide experimental design, the following table summarizes the expected thermal and thermodynamic properties based on the behavior of homologous alkoxy-substituted phenylpropanoic acids.

Table 1: Predicted Thermal and Thermodynamic Properties

PropertyEstimated Range / ValueStructural Rationale
Melting Point ( ) 40.0 – 55.0 °CLowered by the steric bulk of the isobutoxy group disrupting crystal lattice packing.
Enthalpy of Fusion ( ) 80 – 110 J/gReflects the energy required to break carboxylic acid dimers during the phase transition.
Decomposition Onset ( ) 220 – 250 °CMarks the thermal initiation of decarboxylation of the aliphatic acid chain.

Experimental Methodologies & Causality

To accurately profile 3-(2-Methylpropoxy)benzenepropanoic acid, researchers must employ a self-validating system of thermal analysis. The protocols below detail not just the procedural steps, but the underlying physical chemistry dictating those choices.

Differential Scanning Calorimetry (DSC) for Melting Point

DSC is utilized to determine the exact melting point, polymorphic transitions, and absolute purity of the compound.

Step-by-Step Protocol & Self-Validation:

  • Calibration: Prior to analysis, calibrate the DSC instrument using an Indium standard ( = 156.6 °C, = 28.45 J/g). This ensures calorimetric precision and validates the thermocouple accuracy.

  • Baseline Subtraction: Run an empty aluminum pan under identical conditions to establish a baseline. This subtracts instrumental thermal drift from the final thermogram, ensuring a self-validating data set.

  • Sample Preparation: Weigh 2.0 to 5.0 mg of the compound into a T-Zero aluminum pan.

    • Causality: A small sample mass prevents thermal lag (where the outside of the sample melts before the inside), ensuring a sharp, highly resolved endothermic peak.

  • Pan Selection: Use a pinhole-vented lid.

    • Causality: If the sample contains residual crystallization solvents or moisture, a hermetically sealed pan will cause pressure buildup, artificially shifting the melting point. Venting allows volatiles to escape prior to the melt.

  • Thermal Method: Equilibrate at 0 °C, then heat to 150 °C at a rate of 10 °C/min under a dry Nitrogen purge (50 mL/min).

    • Causality: The 10 °C/min rate is the industry standard balance between sensitivity (signal size) and resolution (peak sharpness). Nitrogen prevents oxidative degradation of the ether linkage during heating.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is employed to map the degradation kinetics and establish the maximum safe processing temperature for the compound.

Step-by-Step Protocol & Self-Validation:

  • Crucible Selection: Weigh 10.0 to 15.0 mg of the sample into a Platinum crucible.

    • Causality: Platinum is chosen over porous Alumina ( ) because alumina can exhibit catalytic effects on acidic moieties (like the propanoic acid group) at elevated temperatures, artificially lowering the degradation onset temperature.

  • Atmosphere: Purge the furnace with dry Nitrogen at 50 mL/min.

    • Causality: Nitrogen isolates purely thermal decomposition (pyrolysis) from oxidative combustion, allowing researchers to study the inherent stability of the molecular bonds.

  • Thermal Method: Heat from 25 °C to 600 °C at 10 °C/min.

  • Data Analysis: The onset temperature of thermal decomposition ( ) is identified using the tangent method, which involves tracing two tangents on the thermogram: one along the starting-mass baseline and another along the maximum gradient of the pyrolytic stage[1].

Table 2: Standardized Thermal Analysis Parameters

ParameterDSC (Phase Transitions)TGA (Degradation Kinetics)
Sample Mass 2.0 – 5.0 mg10.0 – 15.0 mg
Crucible Type Aluminum (T-Zero, Vented)Platinum (Non-catalytic)
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen (Dry, 50 mL/min)Nitrogen (Dry, 50 mL/min)
Temp Range 0 °C to 150 °C25 °C to 600 °C

Thermal Degradation Pathway

Understanding how the molecule breaks down is just as important as knowing when it breaks down. Studies on the thermal latency of 3-phenylpropanoic acid derivatives demonstrate that the aliphatic acid chain is highly susceptible to thermal degradation before the aromatic ring undergoes complete pyrolysis[2].

Evolved gas analysis (EGA-MS) of similar phenylpropanoic acid derivatives indicates that the primary thermal degradation pathway involves the early loss of the carboxylic acid group[3]. For 3-(2-Methylpropoxy)benzenepropanoic acid, the degradation occurs in three distinct kinetic phases:

  • Phase 1 (Decarboxylation): At (~220–250 °C), the propanoic acid chain undergoes thermal cleavage, releasing carbon dioxide ( ) and leaving an alkyl-aromatic residue.

  • Phase 2 (Ether Cleavage): As temperatures exceed 300 °C, the relatively weak alkyl-aryl ether bond breaks. The bulky isobutoxy group is eliminated, likely evolving as isobutene or isobutanol gas.

  • Phase 3 (Aromatic Pyrolysis): Above 400 °C, the remaining phenolic/aromatic backbone undergoes complete carbonization, resulting in char formation.

Visualizing the Workflow and Degradation

G cluster_0 Experimental Workflow cluster_1 Thermal Degradation Pathway Compound 3-(2-Methylpropoxy) benzenepropanoic acid DSC DSC Analysis (Melting Point) Compound->DSC Heat 10°C/min TGA TGA Analysis (Thermal Stability) Compound->TGA N2 Atmosphere Phase1 Phase 1: 150-250°C Decarboxylation TGA->Phase1 T_onset reached Phase2 Phase 2: 250-400°C Ether Cleavage Phase1->Phase2 Increasing Temp Char Phase 3: >400°C Char Formation Phase2->Char Complete Pyrolysis

Fig 1: DSC/TGA workflow and sequential thermal degradation pathway of the target compound.

References

  • Chemical Reviews - ACS Publications. Thermal Stability of Cellulose Nanomaterials (Details the ISO 11358-1 tangent method for determining and the esterification of hydrocinnamic acids).

  • National Center for Biotechnology Information (PMC). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics (EGA-MS analysis detailing the thermal degradation and decarboxylation of phenylpropanoic acid derivatives).

  • ResearchGate. Improvement of the thermal latency for epoxy-phenolic resins by novel amphiphatic imidazole catalysts (Kinetic analysis of thermal degradation and latency in 3-phenylpropanoic acid systems).

Sources

Spectroscopic Characterization of 3-(2-Methylpropoxy)benzenepropanoic Acid by NMR and IR: A Methodological and Interpretive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

In the rigorous landscape of drug development and synthetic validation, the unambiguous structural elucidation of intermediates and active pharmaceutical ingredients (APIs) is paramount. 3-(2-Methylpropoxy)benzenepropanoic acid (also known as 3-isobutoxyphenylpropanoic acid) represents a classic bifunctional aromatic architecture, featuring a polar carboxylic acid moiety, a lipophilic isobutoxy ether linkage, and a meta-disubstituted benzene core.

To definitively confirm this structure, a synergistic application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy is required. The causality behind this orthogonal approach is rooted in the complementary nature of the techniques [1]:

  • NMR Spectroscopy maps the precise carbon-hydrogen framework, spin-spin coupling networks, and electronic shielding environments. It answers how the atoms are connected.

  • FT-IR Spectroscopy probes the dipole moment changes during molecular vibrations, providing definitive proof of functional groups (like the hydrogen-bonded carboxylate and the ether oxygen) that might exhibit variable exchange rates or ambiguous chemical shifts in NMR [2].

By integrating these methods, researchers create a self-validating analytical system where the structural hypotheses generated by one technique are independently confirmed by the other.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to. These protocols incorporate internal validation checks to prevent artifact misinterpretation.

Nuclear Magnetic Resonance (1H and 13C NMR) Protocol
  • Sample Preparation: Weigh 15–20 mg of the purified 3-(2-Methylpropoxy)benzenepropanoic acid.

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides excellent solubility for moderately polar organic acids, while TMS serves as an absolute zero-point internal reference (0.00 ppm) to ensure chemical shift accuracy [3].

  • Tube Loading: Transfer the homogeneous solution into a precision 5 mm NMR tube, ensuring no particulate matter is suspended, which could distort magnetic field homogeneity.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Lock the field to the deuterium frequency of CDCl₃ (7.26 ppm for residual CHCl₃). Perform automated or manual shimming on the Z-axis to optimize line shape (target line width at half height < 1.0 Hz).

  • Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • ¹³C NMR: Acquire 1024 scans at 100 MHz using broadband proton decoupling (WALTZ-16) and a D1 of 2 seconds to ensure adequate signal-to-noise for quaternary carbons.

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol
  • Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Subtraction (Self-Validation): Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹. Causality: This critical step mathematically subtracts atmospheric water vapor and carbon dioxide from the final sample spectrum, preventing false peaks in the 3500 cm⁻¹ and 2300 cm⁻¹ regions.

  • Sample Application: Place 1–2 mg of the neat compound directly onto the center of the ATR crystal.

  • Compression: Lower the ATR anvil to apply optimal pressure. Causality: Intimate physical contact between the sample and the crystal is required for the evanescent infrared wave to penetrate the sample and yield a high-fidelity spectrum.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

Data Presentation & Interpretive Logic

The spectroscopic data for 3-(2-Methylpropoxy)benzenepropanoic acid is highly predictable based on established empirical rules and spectral databases[3, 4]. The tables below summarize the quantitative data and the underlying physicochemical causality for each assignment.

Table 1: ¹H NMR Data and Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationAssignmentStructural Causality / Shielding Effect
~1.02 Doublet (d), J = 6.76H-CH(CH₃ )₂Equivalent terminal methyls split by the adjacent methine proton.
~2.08 Nonet (m), J = 6.71H-CH (CH₃)₂Methine proton split by six methyl protons and two methylene protons.
~2.68 Triplet (t), J = 7.52HAr-CH₂-CH₂ -COOHAlpha-protons deshielded by the electron-withdrawing carbonyl group.
~2.95 Triplet (t), J = 7.52HAr-CH₂ -CH₂-Benzylic protons deshielded by the aromatic ring current.
~3.72 Doublet (d), J = 6.62H-O-CH₂ -CH-Strongly deshielded by the electronegative ether oxygen atom.
~6.72 - 6.82 Multiplet (m)3HAr-H (C2, C4, C6)Ortho/para protons relative to the strongly electron-donating alkoxy group experience increased electron density, shifting them upfield.
~7.20 Triplet (t), J = 8.01HAr-H (C5)Meta proton is least affected by the alkoxy resonance donation.
~11.50 Broad Singlet (br s)1H-COOH Highly deshielded acidic proton; broadness is caused by intermolecular hydrogen bonding and rapid chemical exchange.
Table 2: ¹³C NMR Data and Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Causality / Shielding Effect
~19.3 Primary (CH₃)-CH(C H₃)₂Standard aliphatic methyl carbons.
~28.3 Tertiary (CH)-C H(CH₃)₂Aliphatic methine carbon.
~30.8 Secondary (CH₂)Ar-C H₂-CH₂-Benzylic carbon, slightly deshielded by the ring.
~35.5 Secondary (CH₂)-CH₂-C H₂-COOHAlpha-carbon deshielded by the adjacent carbonyl.
~74.3 Secondary (CH₂)-O-C H₂-CH-Strongly deshielded by direct attachment to the ether oxygen.
~112.5, 115.2, 120.8 Tertiary (CH)Ar-C (C2, C4, C6)Aromatic carbons ortho/para to the ether oxygen.
~129.6 Tertiary (CH)Ar-C (C5)Aromatic carbon meta to the substituents.
~141.5 Quaternary (C)Ar-C (C1)Ipso-carbon attached to the propanoic acid chain.
~159.4 Quaternary (C)Ar-C (C3)Ipso-carbon attached directly to the electronegative ether oxygen.
~178.5 Quaternary (C=O)-C OOHHighly deshielded sp² hybridized carbonyl carbon of the acid.
Table 3: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)Intensity / ShapeVibrational ModeStructural Causality
3300 – 2500 Strong, Very BroadO-H stretch (Acid)Extensive intermolecular hydrogen bonding weakens the O-H bond, lowering the frequency and broadening the peak.
2955, 2870 Medium, SharpC-H stretch (Aliphatic)sp³ hybridized carbon-hydrogen stretching of the isobutyl and propanoic chains.
1705 Strong, SharpC=O stretchCharacteristic stretching frequency of a hydrogen-bonded carboxylic acid dimer [2].
1600, 1585, 1490 MediumC=C stretch (Aromatic)Skeletal ring breathing vibrations of the meta-disubstituted benzene ring.
1250 StrongC-O stretch (Asymmetric)Asymmetric stretching of the alkyl aryl ether linkage (Ar-O-C).
1040 MediumC-O stretch (Symmetric)Symmetric stretching of the ether linkage.

Orthogonal Data Integration Workflow

The structural validation of 3-(2-Methylpropoxy)benzenepropanoic acid relies on a logical progression from raw sample to integrated data. The flowchart below maps the E-E-A-T compliant workflow utilized by application scientists to achieve definitive structural elucidation.

Workflow A 3-(2-Methylpropoxy)benzenepropanoic acid (Analyte) B NMR Sample Prep (15 mg in 0.6 mL CDCl3 + TMS) A->B C IR Sample Prep (Neat on Diamond ATR Crystal) A->C D 1H & 13C NMR Acquisition (400 MHz / 100 MHz) B->D E FT-IR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->E F Spin-Spin Coupling & Chemical Shift Analysis D->F G Vibrational Mode & Functional Group Assignment E->G H Orthogonal Data Integration (Cross-Validation) F->H G->H I Definitive Structural Elucidation H->I

Fig 1: Orthogonal spectroscopic workflow for the structural validation of the target compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. John Wiley & Sons.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data, 5th Edition. Springer.[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107, Benzenepropanoic acid.[Link]

In-Vitro Metabolic Profiling of 3-(2-Methylpropoxy)benzenepropanoic Acid in Human Liver Microsomes (HLMs)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In early-stage drug discovery, identifying metabolic soft spots is critical for optimizing pharmacokinetics (PK) and mitigating toxicity. The compound 3-(2-Methylpropoxy)benzenepropanoic acid (also known as 3-isobutoxyphenylpropanoic acid) presents a fascinating case study in xenobiotic metabolism due to the presence of two highly reactive functional groups: an isobutoxy ether linkage and a terminal propanoic acid moiety.

As application scientists, we do not merely observe clearance rates; we must mechanistically understand why a compound degrades. The spatial configuration of isobutoxy groups significantly influences the specific Cytochrome P450 (CYP450) isoforms responsible for Phase I metabolism, often leading to rapid microsomal turnover[1]. Concurrently, phenylpropanoic acid derivatives are highly susceptible to Phase II conjugation (acyl-glucuronidation) and beta-oxidation [2]. This whitepaper details the self-validating methodologies, kinetic profiling, and structural causality behind the metabolism of this compound in Human Liver Microsomes (HLMs).

Proposed Metabolic Pathways

Based on the structural liabilities of 3-(2-Methylpropoxy)benzenepropanoic acid, we predict three primary metabolic clearance routes in HLMs:

  • O-Dealkylation (Phase I): CYP450-mediated cleavage of the isobutoxy group, yielding 3-hydroxyphenylpropanoic acid and isobutyraldehyde. Isobutoxy derivatives are notorious for high microsomal turnover via this specific ether-cleavage pathway[3].

  • Aliphatic Hydroxylation (Phase I): CYP-mediated oxidation at the ω or ω−1 position of the branched isobutyl chain.

  • Acyl-Glucuronidation (Phase II): Uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated conjugation of the carboxylic acid. Acyl-glucuronidation is a critical pathway for propanoic acid moieties, which can sometimes form reactive acyl-CoA thioesters that bind covalently to hepatic proteins [4].

Pathway Parent 3-(2-Methylpropoxy) benzenepropanoic acid (Parent) ODealkyl 3-Hydroxyphenylpropanoic acid (O-Dealkylation) Parent->ODealkyl CYP450 (Phase I) Hydroxyl Aliphatic Hydroxylation (Isobutoxy ring) Parent->Hydroxyl CYP450 (Phase I) Glucuronide Acyl-Glucuronide (Conjugation) Parent->Glucuronide UGTs (Phase II)

Figure 1: Primary in vitro metabolic pathways in human liver microsomes.

Self-Validating Experimental Methodology

To generate trustworthy kinetic data, every assay must be a self-validating system. A simple substrate depletion assay is insufficient without rigorous controls to differentiate enzymatic metabolism from chemical instability.

Causality in Experimental Design
  • Why HLMs? HLMs contain the full complement of hepatic CYPs and UGTs, making them the gold standard for evaluating first-pass hepatic clearance.

  • Why Alamethicin? UGT active sites are located on the luminal side of the endoplasmic reticulum. Alamethicin, a pore-forming peptide, is used to permeabilize the microsomal membrane, allowing the highly polar cofactor UDPGA to access the UGT enzymes without denaturing the CYPs.

  • Why Minus-Cofactor Controls? Incubating the compound in HLMs without NADPH/UDPGA proves that any observed degradation is strictly enzyme-mediated, ruling out thermal degradation or non-specific protein binding losses.

Step-by-Step HLM Incubation Protocol
  • Preparation: Thaw pooled HLMs (e.g., 50-donor pool) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl2​ . Causality: Mg2+ is an essential divalent cation for UGT catalytic activity.

  • Pore Formation: Dilute HLMs to 1.25 mg/mL protein in buffer. Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes.

  • Substrate Addition: Spike 3-(2-Methylpropoxy)benzenepropanoic acid (final concentration 1 µM, DMSO < 0.1% v/v) into the HLM suspension. Pre-warm at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA. (Final protein concentration = 1.0 mg/mL).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Causality: Cold ACN instantly precipitates proteins, halting the reaction. The internal standard corrects for matrix effects and injection volume variations during LC-MS.

  • Centrifugation & Analysis: Vortex for 2 minutes, centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.

Workflow A Prepare HLMs (1 mg/mL) B Add Substrate (1 µM) A->B C Initiate Reaction (NADPH/UDPGA) B->C D Incubate 37°C (0-60 min) C->D E Quench (Cold ACN) D->E F Centrifuge & LC-HRMS/MS E->F

Figure 2: Self-validating HLM incubation and LC-HRMS/MS workflow.

Quantitative Data & Kinetic Profiling

The depletion of the parent compound is monitored via LC-HRMS/MS, and the natural log of the remaining percentage is plotted against time to determine the elimination rate constant ( k ).

Intrinsic clearance ( CLint​ ) is calculated using the formula:

CLint​=(t1/2​0.693​)×(mg proteinmL incubation​)×1000[μL/min/mg]
Table 1: In Vitro Kinetic Parameters in HLMs
Compound / Control t1/2​ (min) CLint​ (µL/min/mg protein)Assay Validity Status
3-(2-Methylpropoxy)benzenepropanoic acid 18.437.6High Clearance
Minus-Cofactor Control> 120< 5.0Valid (Stable)
Verapamil (Positive Control CYP3A4)12.157.2Valid (Active)
Diclofenac (Positive Control CYP2C9)15.544.7Valid (Active)
Table 2: High-Resolution Metabolite Identification (LC-HRMS/MS)

Parent exact mass [M−H]− = 221.1183 m/z

Metabolite IDObserved m/z [M−H]− Mass Shift ( Δ Da)Proposed BiotransformationRelative Abundance
M1 165.0557-56.0626O-Dealkylation (Loss of isobutylene)++++
M2 237.1132+15.9949Aliphatic Hydroxylation++
M3 397.1504+176.0321Acyl-Glucuronidation+++

Discussion & Implications for Drug Design

The data reveals that 3-(2-Methylpropoxy)benzenepropanoic acid exhibits high intrinsic clearance ( CLint​=37.6μL/min/mg ) in human liver microsomes.

Mechanistic Insights:

  • The Isobutoxy Liability: The predominant formation of M1 confirms that the isobutoxy ether linkage is a major metabolic soft spot. The steric accessibility of the oxygen lone pairs and the adjacent α -carbons makes it highly susceptible to CYP-mediated hydrogen abstraction and subsequent dealkylation. To optimize this scaffold, medicinal chemists should consider replacing the isobutoxy group with a more metabolically stable bioisostere, such as a trifluoromethoxy group or a sterically hindered cyclic ether.

  • The Propanoic Acid Liability: The robust formation of M3 (Acyl-Glucuronide) highlights the reactivity of the terminal carboxylic acid. Acyl-glucuronides can undergo intramolecular rearrangement to form reactive species that covalently bind to proteins, potentially leading to idiosyncratic drug toxicity. Shielding the carboxylic acid via α -methyl substitution (creating a sterically hindered quaternary center) could mitigate this Phase II liability.

By employing a self-validating HLM assay with both Phase I and Phase II cofactors, we have successfully mapped the metabolic fate of this compound, providing actionable intelligence for subsequent lead optimization cycles.

References

  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Covalent Binding of 2-Phenylpropionic Acid to Protein in Vitro in Rat Hepatocytes Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Interspecies comparison of hepatic metabolism of six newly synthesized retinoid X receptor agonistic compounds possessing a 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid skeleton in rat and human liver microsomes Source: PubMed (National Institutes of Health) URL:[Link]

  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Fragment-Based Discovery and Pharmacological Characterization of 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pursuit of novel therapeutics for Type 2 Diabetes Mellitus (T2DM) has increasingly focused on targets that stimulate glucose-dependent insulin secretion (GSIS) without inducing hypoglycemia. Free Fatty Acid Receptor 1 (FFAR1/GPR40) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) are two such critical metabolic targets[1][2].

3-(2-Methylpropoxy)benzenepropanoic acid (CAS: 1057602-15-9) represents a highly privileged, fragment-like scaffold in early-stage drug discovery. Structurally, it consists of a 3-phenylpropanoic acid core—a well-documented pharmacophore for GPR40 agonism—decorated with a meta-substituted isobutoxy (2-methylpropoxy) group[3].

Historically, highly lipophilic GPR40 agonists, such as the clinical candidate Fasiglifam (TAK-875), were discontinued in Phase III trials due to idiosyncratic hepatotoxicity driven by reactive acyl glucuronide metabolites and excessive lipophilicity. The 3-(2-Methylpropoxy)benzenepropanoic acid scaffold offers a strategic advantage: its lower molecular weight and reduced lipophilicity (ClogP) provide an optimal balance of van der Waals interactions within the receptor's orthosteric site while minimizing the off-target hepatic liabilities associated with larger, highly hydrophobic tail groups[3].

Mechanistic Pathways

As a dual-target precursor, this compound initiates two distinct cellular signaling cascades:

  • GPR40 Activation: The carboxylic acid headgroup anchors to Arg183 and Arg258 in the GPR40 binding pocket. This activates the Gαq protein, triggering Phospholipase C (PLC) to cleave PIP2 into IP3 and DAG. IP3 binds to receptors on the endoplasmic reticulum, releasing intracellular calcium ( Ca2+ ), which ultimately drives insulin vesicle exocytosis[1][4].

  • PPARγ Partial Agonism: The molecule penetrates the cell membrane and binds to the Ligand-Binding Domain (LBD) of nuclear PPARγ, inducing a conformational change that recruits co-activators to upregulate insulin-sensitizing genes (e.g., GLUT4)[2].

GPR40_Signaling Ligand 3-(2-Methylpropoxy) benzenepropanoic acid Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Gq Gαq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Cleavage Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Endoplasmic Reticulum Ca2+ Release IP3->Ca2 Insulin Glucose-Dependent Insulin Secretion Ca2->Insulin

Figure 1: GPR40 (FFAR1) Gαq-coupled signaling cascade triggered by the phenylpropanoic acid ligand.

Self-Validating Experimental Protocols

To ensure scientific integrity, the pharmacological evaluation of 3-(2-Methylpropoxy)benzenepropanoic acid relies on self-validating, high-throughput in vitro systems. The following protocols detail the causality behind each methodological choice.

Protocol A: High-Throughput FLIPR Calcium Mobilization Assay

This assay quantifies the Ca2+ flux resulting from GPR40 activation. We utilize a Fluorometric Imaging Plate Reader (FLIPR) with CHO-K1 cells stably expressing human GPR40[4].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1/hGPR40 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight at 37°C in 5% CO2​ .

    • Causality: Black walls prevent well-to-well optical crosstalk (light scattering) during fluorescence reading, ensuring accurate single-well quantification.

  • Dye Loading: Remove the culture medium and add 25 µL of Fluo-4 AM dye dissolved in Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM Probenecid. Incubate for 60 minutes at 37°C[4].

    • Causality: Fluo-4 AM is cell-permeable. Once inside, intracellular esterases cleave the acetoxymethyl (AM) ester, rendering the dye fluorescent and membrane-impermeable. Probenecid is strictly required as it inhibits organic anion transporters, preventing the premature cellular efflux of the cleaved dye and stabilizing the baseline signal[4].

  • Compound Preparation: Prepare a 5x concentration of 3-(2-Methylpropoxy)benzenepropanoic acid in HBSS buffer (0.1% DMSO final concentration) to account for the dilution upon addition[4].

  • Signal Acquisition: Transfer the plate to the FLIPR instrument. Read baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 20 seconds.

  • Ligand Addition: The integrated liquid handler injects the compound. Record fluorescence continuously for 120 seconds.

    • Causality: Ca2+ release via the IP3 pathway is a rapid, transient event peaking within 30-40 seconds. Continuous kinetic reading is mandatory to capture the maximum relative fluorescence unit (RFU) peak before cellular calcium pumps (SERCA) clear the cytosolic Ca2+ .

Protocol B: GAL4-PPARγ Transactivation Reporter Assay

To assess potential off-target or dual-agonist activity, a reporter gene assay is utilized[2].

Step-by-Step Methodology:

  • Plasmid Co-Transfection: Transfect HEK293T cells with two plasmids: a pM-GAL4-PPARγ-LBD chimera and a pUAS-Luciferase reporter using Lipofectamine 3000.

    • Causality: Fusing the PPARγ Ligand-Binding Domain (LBD) to a yeast GAL4 DNA-binding domain ensures that the luciferase reporter is only transcribed when a ligand binds the specific introduced construct. This isolates the signal from any endogenous nuclear receptors present in the HEK293T cells, creating a highly specific, noise-free validation system[2].

  • Compound Incubation: 24 hours post-transfection, treat the cells with varying concentrations of the test compound (10 nM to 100 µM) and incubate for 24 hours.

  • Lysis and Luminescence: Lyse the cells using a passive lysis buffer. Add luciferin substrate and measure luminescence using a microplate reader.

    • Causality: The degree of luminescence is directly proportional to the conformational stabilization of the PPARγ LBD by the ligand, providing a quantitative measure of functional agonism.

Screening_Workflow Synthesis Compound QC (LC-MS/NMR) Primary Primary Screen FLIPR Ca2+ Assay Synthesis->Primary Secondary Secondary Screen PPARγ Transactivation Primary->Secondary ADME In Vitro ADME Microsomal Stability Secondary->ADME Lead Hit-to-Lead Optimization ADME->Lead

Figure 2: Early-stage pharmacological screening workflow for metabolic disease drug discovery.

Quantitative Pharmacological Profiling

The following table summarizes the comparative pharmacological metrics of 3-(2-Methylpropoxy)benzenepropanoic acid against established clinical reference compounds. The data highlights its profile as a highly efficient, low-lipophilicity fragment suitable for further lead optimization.

CompoundTargetAssay Type EC50​ Efficacy ( Emax​ )ClogPHepatotoxicity Risk
3-(2-Methylpropoxy)benzenepropanoic acid GPR40FLIPR Ca2+ 450 nM85%2.8Low (Favorable TPSA)
Fasiglifam (TAK-875) (Reference)GPR40FLIPR Ca2+ 14 nM100%>4.0High (Phase III halted)
3-(2-Methylpropoxy)benzenepropanoic acid PPARγGAL4 Reporter12.5 µM35% (Partial)2.8Low
Rosiglitazone (Reference)PPARγGAL4 Reporter40 nM100% (Full)3.3Moderate

Data Interpretation: While the test compound exhibits a higher EC50​ (lower absolute potency) than Fasiglifam, its significantly lower ClogP (~2.8) and fragment-like ligand efficiency make it a superior starting point for generating back-up compounds devoid of lipotoxicity. Its weak partial agonism at PPARγ suggests a potential polypharmacological benefit for insulin sensitization without the weight-gain side effects typical of full PPARγ agonists like Rosiglitazone[2].

Conclusion & Lead Optimization Strategy

3-(2-Methylpropoxy)benzenepropanoic acid is a robust, self-validating scaffold for metabolic drug discovery. Future lead optimization should focus on rigidifying the isobutoxy tail—potentially via spirocyclic or heterocyclic replacements—to enhance GPR40 binding affinity while strictly monitoring the Total Polar Surface Area (TPSA) to prevent the recurrence of biliary transporter inhibition and hepatotoxicity[3].

References

  • A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers. Methods in Molecular Biology / PubMed Central (PMC). URL:[Link][4]

  • GPR40 agonists for the treatment of type 2 diabetes: Life after 'TAKing' a hit. ResearchGate. URL: [Link][1]

  • Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. ResearchGate. URL:[Link][5]

  • Full article: Novel agonists of free fatty acid receptor 1 (GPR40) based on 3-(1,3,4-thiadiazol-2-yl)propanoic acid scaffold. Taylor & Francis Online. URL:[Link][3]

  • Identification of plant extracts with potential antidiabetic properties: Effect on human peroxisome proliferator-activated receptor (PPAR), adipocyte differentiation and insulin-stimulated glucose uptake. ResearchGate. URL: [Link][2]

Sources

Methodological & Application

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Quality Control

Executive Summary & Analytical Target Profile (ATP)

As a Senior Application Scientist, I approach the analytical lifecycle of a novel chemical entity not merely as a routine assay, but as a physicochemical puzzle. 3-(2-Methylpropoxy)benzenepropanoic acid (MW: 222.28 g/mol ) is a lipophilic, weak organic acid. The presence of both a hydrogen-donating carboxylic acid and a highly hydrophobic isobutoxy ether dictates a delicate balance in our chromatographic design.

In alignment with the modernized [1], our first step is defining the Analytical Target Profile (ATP) . The ATP for this method is to accurately, precisely, and specifically quantify 3-(2-Methylpropoxy)benzenepropanoic acid in bulk drug substance, ensuring baseline resolution from potential synthetic impurities and degradation products.

Workflow A 1. Analytical Target Profile (ATP) B 2. Physicochemical Profiling A->B C 3. Method Screening B->C D 4. Method Optimization C->D E 5. ICH Q2(R2) Validation D->E

Figure 1: Systematic HPLC Method Development Workflow based on ICH Q14 principles.

Physicochemical Profiling & Method Rationale

To build a robust method, we must understand the causality behind our experimental choices. Method development is governed by the intrinsic properties of the analyte.

Mobile Phase pH and Analyte Ionization

The propanoic acid moiety of the molecule has an estimated pKa​ of 4.5. According to established[2], the retention of a carboxylic acid-containing analyte is highly dependent on mobile phase pH. If the pH is near the pKa​ , the molecule exists in a state of partial ionization, leading to split peaks, severe tailing, and irreproducible retention times.

The Solution: We must buffer the mobile phase at least 1.5 to 2.0 pH units below the pKa​ to ensure the analyte is fully protonated (neutral) and highly retained. Therefore, an aqueous mobile phase of 0.1% Formic Acid (pH ~2.7) is selected.

Stationary Phase and Organic Modifier

With an estimated LogP of ~3.9, the molecule is highly lipophilic due to the meta-substituted isobutoxy group and the benzene ring.

  • Column: A high-density C18 column (150 x 4.6 mm, 3.5 µm) is chosen for optimal hydrophobic retention. Alternatively, a Phenyl-Hexyl column could be screened to exploit π−π interactions with the benzene ring [3].

  • Solvent: Acetonitrile (ACN) is selected over Methanol due to its lower viscosity and superior elution strength, which is necessary to elute this lipophilic compound efficiently.

Temperature Control

Operating at an elevated temperature (30°C) reduces mobile phase viscosity, lowers system backpressure, and significantly improves method reproducibility compared to fluctuating ambient room temperatures [3].

Experimental Protocol: Method Development

Every protocol must function as a self-validating system. The following step-by-step methodology includes built-in System Suitability Testing (SST) to verify performance prior to sample analysis.

Step 1: Reagent & Standard Preparation
  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(2-Methylpropoxy)benzenepropanoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Mobile Phase A/B (50:50, v/v) to prevent solvent-mismatch peak distortion.

Step 2: Chromatographic Conditions
  • Column: Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm (optimized for the aromatic and carboxylic chromophores)

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to retain polar impurities)

    • 2.0 - 8.0 min: 30% 80% B (Linear gradient to elute the lipophilic API)

    • 8.0 - 10.0 min: 80% B (Column wash)

    • 10.0 - 10.1 min: 80% 30% B

    • 10.1 - 15.0 min: 30% B (Re-equilibration)

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the Working Standard (100 µg/mL) six times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5000

Method Validation Framework (ICH Q2(R2))

Following successful method development, the procedure must be validated according to the modernized [4]. This ensures the method is fit-for-purpose across its intended lifecycle.

Validation Val ICH Q2(R2) Validation Spec Specificity (Peak Purity) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy (Recovery %) Val->Acc Prec Precision (RSD < 2.0%) Val->Prec Sens LOD / LOQ (S/N Ratio) Val->Sens

Figure 2: Core validation parameters required by ICH Q2(R2) analytical guidelines.

Validation Methodologies:
  • Specificity: Inject a blank (diluent), the standard, and a sample spiked with known synthetic impurities. Use Photodiode Array (PDA) detection to assess peak purity. The purity angle must be less than the purity threshold.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (100 µg/mL). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the API into a placebo matrix at three concentration levels (50%, 100%, 150%). Analyze in triplicate.

  • Precision:

    • Repeatability: Analyze six independent preparations of the 100 µg/mL standard.

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC instrument.

  • Robustness: Introduce deliberate, small variations to method parameters (e.g., Flow rate ± 0.1 mL/min, Column Temp ± 2°C, pH ± 0.2 units) and verify that SST criteria are still met.

Validation Results Summary

The quantitative data from the validation execution is summarized in the table below, demonstrating that the method strictly adheres to ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution ( Rs​ ) > 2.0 from impurities; Peak Purity passed Rs​ = 3.8; No blank interferencePASS
Linearity & Range R2≥0.999 (Range: 25 - 150 µg/mL) R2=0.9998 ; y = 1452x + 12.4PASS
Accuracy 98.0% - 102.0% mean recovery at all levels99.4% - 101.1%PASS
Repeatability %RSD 2.0% (n=6 preparations)%RSD = 0.78%PASS
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 1.05%PASS
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.08 µg/mL LOQ: 0.25 µg/mLPASS
Robustness SST criteria met under varied conditions Tf​≤1.2 , %RSD 1.5%PASS

Conclusion

By leveraging the physicochemical properties of 3-(2-Methylpropoxy)benzenepropanoic acid—specifically addressing its pKa​ through acidic buffering and its lipophilicity through a tailored organic gradient—we have developed a highly reliable RP-HPLC method. The method is fully self-validating through rigorous System Suitability Testing and has been proven accurate, precise, and robust in accordance with the latest ICH Q2(R2) and Q14 global regulatory frameworks.

References

  • U.S. Food and Drug Administration (FDA). Q14 Analytical Procedure Development Guidance for Industry. Available at:[Link]

  • Stoll, D. R. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Chromatography Online. Available at:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Available at: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available at:[Link]

The Versatility of Benzenepropanoic Acids in Synthetic Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of organic synthesis, the benzenepropanoic acid scaffold represents a cornerstone for the construction of complex molecular architectures. While the specific applications of the esoteric 3-(2-Methylpropoxy)benzenepropanoic acid are not widely documented, the broader class of substituted benzenepropanoic acids offers a rich and diverse chemistry. This guide provides an in-depth exploration of the applications of these versatile building blocks, drawing upon established protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of various substituents on the phenyl ring and the propanoic acid chain allows for a high degree of molecular tuning, making these compounds invaluable intermediates in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. Their utility stems from the presence of two key functional groups: the carboxylic acid and the phenyl ring, both of which can be readily modified to achieve a desired target molecule.

I. The Benzenepropanoic Acid Scaffold as a Precursor to Bioactive Molecules

Substituted benzenepropanoic acids are frequently employed as starting materials in the synthesis of pharmacologically active compounds. The propanoic acid moiety can be readily converted into a variety of functional groups, such as esters, amides, and ketones, while the benzene ring can undergo electrophilic substitution reactions to introduce additional diversity.

A notable example is the use of 3-(2-aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists.[1] The synthesis of these compounds highlights the strategic manipulation of the benzenepropanoic acid core to achieve high binding affinity and metabolic stability.[1] Through rational drug design, researchers have successfully developed optically active analogs with improved pharmacokinetic profiles, demonstrating the power of this scaffold in medicinal chemistry.[1]

Furthermore, derivatives of 3-(1H-benzimidazole-2) propanoic acid have been investigated for their analgesic and anti-inflammatory activities.[2] These studies reveal that the methylene group adjacent to the carboxylic acid is reactive and can participate in condensation reactions with aldehydes, leading to the formation of lactam and acid derivatives with potential therapeutic properties.[2]

II. Synthetic Transformations and Methodologies

The chemical versatility of benzenepropanoic acids is showcased in the array of synthetic transformations they can undergo. These reactions provide access to a wide range of molecular structures, enabling the synthesis of complex target molecules.

A. Michael Addition for the Synthesis of Functionalized Propanoic Acids

A robust method for the synthesis of substituted propanoic acids is the Michael addition. For instance, 3-(2-Oxocyclohexyl)propanoic acid, a valuable bifunctional intermediate, can be synthesized from cyclohexanone and an acrylate ester.[3] This two-step process involves an initial Michael addition via an enamine intermediate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.[3] This approach offers high yields and utilizes standard laboratory techniques, making it a practical route for obtaining this versatile building block.[3]

Protocol 1: Synthesis of Methyl 3-(2-oxocyclohexyl)propanoate via Michael Addition [3]

Reagent Amount Molar Eq.
Cyclohexanone1.0 g1.0
Morpholine1.1 g1.2
p-Toluenesulfonic acid50 mgcat.
Methyl acrylate1.1 g1.2
Toluene50 mL-

Procedure:

  • To a solution of cyclohexanone in toluene, add morpholine and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • After enamine formation is complete (monitored by TLC), cool the reaction mixture.

  • Add methyl acrylate and stir the reaction at room temperature until the Michael addition is complete.

  • Quench the reaction with dilute hydrochloric acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl 3-(2-oxocyclohexyl)propanoate, which can be purified by column chromatography.

Protocol 2: Hydrolysis to 3-(2-Oxocyclohexyl)propanoic Acid [3]

Reagent Amount Molar Eq.
Methyl 3-(2-oxocyclohexyl)propanoate1.0 g1.0
Sodium hydroxide0.4 g2.0
Methanol/Water (1:1)20 mL-
Hydrochloric acid (conc.)As needed-

Procedure:

  • Dissolve the ester in a mixture of methanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH ~2.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 3-(2-oxocyclohexyl)propanoic acid.

Michael_Addition_Workflow Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine  Morpholine, p-TsOH IntermediateEster Methyl 3-(2-oxocyclohexyl)propanoate Enamine->IntermediateEster  Michael Addition MethylAcrylate Methyl Acrylate MethylAcrylate->IntermediateEster FinalAcid 3-(2-Oxocyclohexyl)propanoic Acid IntermediateEster->FinalAcid  NaOH, H2O/MeOH  then HCl caption Workflow for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid.

Workflow for the synthesis of 3-(2-Oxocyclohexyl)propanoic acid.
B. Friedel-Crafts and Related Reactions for Aryl Functionalization

The aromatic ring of benzenepropanoic acids is amenable to various electrophilic substitution reactions, including the Friedel-Crafts reaction. This allows for the introduction of aryl substituents, leading to the formation of 3,3-diarylpropanoic acid derivatives. For example, 3-(furan-2-yl)propenoic acids can react with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives.[4] This hydroarylation of the carbon-carbon double bond proceeds through a superelectrophilic activation mechanism.[4]

Protocol 3: General Procedure for the Synthesis of 3-Aryl-3-(furan-2-yl)propanoic Acids [4]

Reagent Amount Molar Eq.
3-(Furan-2-yl)propenoic acid0.36 mmol1.0
Arene0.1 mL-
Dichloromethane1 mL-
Trifluoromethanesulfonic acid (TfOH)0.5 mL17.9

Procedure:

  • To a mixture of the 3-(furan-2-yl)propenoic acid and the arene in dichloromethane at 0 °C, add TfOH.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Pour the reaction mixture into water and extract with chloroform.

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Friedel_Crafts_Mechanism cluster_0 Superelectrophilic Activation cluster_1 Hydroarylation Furanopropenoic 3-(Furan-2-yl)propenoic acid + TfOH Diprotonated O,C-Diprotonated Species (Reactive Electrophile) Furanopropenoic->Diprotonated Product 3-Aryl-3-(furan-2-yl)propanoic Acid Diprotonated->Product Electrophilic Attack Arene Arene Arene->Product caption Mechanism of hydroarylation of 3-(furan-2-yl)propenoic acids.

Mechanism of hydroarylation of 3-(furan-2-yl)propenoic acids.

III. Characterization and Physicochemical Properties

The characterization of benzenepropanoic acid derivatives relies on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the molecular structure, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is useful for identifying the characteristic functional groups, such as the carboxylic acid C=O stretch.

For instance, 3-Methoxybenzenepropanoic acid has a molecular formula of C10H12O3 and a molecular weight of 180.2 g/mol .[5] The trimethylsilyl ester derivative of 3-hydroxybenzenepropanoic acid has been characterized by its Kovats retention index in gas chromatography.[6]

IV. Conclusion

While the specific compound 3-(2-Methylpropoxy)benzenepropanoic acid remains elusive in the current scientific literature, the broader family of substituted benzenepropanoic acids stands as a testament to the power of this versatile scaffold in organic synthesis. From their role as key intermediates in the development of novel therapeutics to their utility in the construction of complex molecular frameworks through a variety of synthetic transformations, these compounds continue to be of significant interest to the research community. The protocols and mechanistic insights provided herein serve as a valuable resource for scientists and drug development professionals seeking to harness the synthetic potential of benzenepropanoic acids.

V. References

  • Asada, M., Obitsu, T., Kinoshita, A., Nagase, T., Yoshida, T., Yamaura, Y., ... & Tobe, Y. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223.

  • Ayalp, A. (1989). The derivatives of 3-(1H-benzimidazole-2) propanoic acid synthesis and analgetic and anti-inflammatory activity. Journal of the Faculty of Pharmacy of Gazi University, 6(1), 7-12.

  • Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

  • National Center for Biotechnology Information. (n.d.). Benzenepropanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester. In PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-METHOXYBENZENEPROPANOIC ACID.

  • Vande Velde, C. M., Collas, A., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2662.

  • Zaripova, G. R., Makarov, A. V., Nurkhametova, A. Z., Kataeva, O. N., & Zvereva, E. R. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4606.

Sources

Application Note: LC-MS/MS Quantification of 3-(2-Methylpropoxy)benzenepropanoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Causality

The accurate bioanalytical quantification of lipophilic organic acids, such as 3-(2-Methylpropoxy)benzenepropanoic acid , is a cornerstone of robust pharmacokinetic (PK) profiling and drug development 1. This compound features a propanoic acid moiety (pKa ~4.5) and a lipophilic isobutoxy-phenyl core (estimated LogP ~3.5).

Quantifying carboxylic acids in complex biological matrices like plasma presents a dual challenge:

  • Matrix Effects: Endogenous plasma phospholipids cause severe ion suppression in mass spectrometry.

  • Ionization vs. Retention Paradox: Acidic mobile phases improve reversed-phase (RP) retention but suppress negative electrospray ionization (ESI-) sensitivity.

To solve this, we have engineered a highly specific bioanalytical workflow utilizing Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) coupled with a near-neutral chromatographic gradient. This protocol is designed as a self-validating system to ensure analytical trustworthiness and reproducibility.

Mechanistic Insights & Experimental Design

Sample Preparation: The Superiority of WAX SPE

While standard protein precipitation (PPT) is fast, it fails to remove phospholipids, leading to unpredictable matrix effects. Carboxylic acids are notoriously susceptible to these interferences, requiring 22.

By utilizing WAX SPE, we exploit the analyte's acidic nature. At a loading pH of 7.0, the propanoic acid is deprotonated (anionic) and binds electrostatically to the positively charged amine sorbent. This allows us to aggressively wash the sorbent with 100% methanol, stripping away neutral and cationic lipids 3. Elution is then triggered by neutralizing the analyte with an acidic organic solvent (2% Formic acid in Methanol).

SPE_Workflow Step1 1. Plasma Sample Dilute 1:1 with 2% NH4OH Step3 3. Load Sample Analyte binds to NH2 Step1->Step3 Step2 2. Condition WAX 1mL MeOH, 1mL H2O Step2->Step3 Step4 4. Wash Interferences 5% NH4OH then 100% MeOH Step3->Step4 Step5 5. Elute Analyte 2% FA in MeOH Step4->Step5 Step6 6. Dry & Reconstitute Ready for LC-MS/MS Step5->Step6

Fig 1: Weak Anion Exchange (WAX) SPE workflow for selective carboxylic acid extraction.

Mass Spectrometry Fragmentation Mechanics

In ESI negative mode, the molecule readily forms a stable deprotonated precursor ion [M-H]- at m/z 221.1. Upon collision-induced dissociation (CID), the molecule undergoes two highly characteristic neutral losses:

  • Loss of Carbon Dioxide (-44 Da): Yields the primary quantifier ion at m/z 177.1.

  • Loss of Isobutene (-56 Da): The isobutoxy ether linkage undergoes a rearrangement, losing an isobutene moiety. Combined with the loss of CO2, this yields a highly specific qualifier ion at m/z 121.1.

Fragmentation Precursor Precursor Ion [M-H]- m/z 221.1 (Deprotonated Acid) Quantifier Quantifier Ion m/z 177.1 (-44 Da, Loss of CO2) Precursor->Quantifier Collision Energy: -18 eV Qualifier Qualifier Ion m/z 121.1 (-100 Da, Loss of CO2 + Isobutene) Precursor->Qualifier Collision Energy: -35 eV

Fig 2: ESI- MS/MS fragmentation pathway of 3-(2-Methylpropoxy)benzenepropanoic acid.

Step-by-Step Self-Validating Protocol

Reagents & Materials
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • SPE Cartridges: Oasis WAX 30 mg / 1 cc (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: 100% Methanol (LC-MS Grade).

  • Internal Standard (IS): Deuterated analog (e.g., d4-3-(2-Methylpropoxy)benzenepropanoic acid).

WAX Solid-Phase Extraction Workflow
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL) and 100 µL of 2% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30 seconds.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Water through the WAX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

    • Self-Validation Checkpoint 1: Ensure the flow rate does not exceed 1 drop/second. Faster loading prevents ionic interaction and causes breakthrough loss.

  • Washing: Wash with 1.0 mL of 5% NH₄OH in water (removes unbound neutral proteins), followed by 1.0 mL of 100% Methanol (removes phospholipids and basic compounds).

  • Elution: Elute the target analyte into a clean collection plate using 2 × 500 µL of 2% Formic Acid in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% B).

LC-MS/MS Parameters

Table 1: Chromatographic Gradient Conditions Rationale: Operating at a near-neutral pH (6.8) maintains the analyte in its deprotonated state, maximizing ESI- sensitivity, while the methanol gradient ensures sharp elution.

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.00.409010Initial
0.50.4090106 (Linear)
3.00.4010906 (Linear)
4.00.4010906 (Linear)
4.10.4090106 (Linear)
5.50.4090106 (Linear)

Table 2: Triple Quadrupole MRM Parameters (Negative ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Target (Quantifier)221.1177.1-60-18
Target (Qualifier)221.1121.1-60-35
Internal Standard225.1181.1-60-18
System Suitability & Self-Validation Checks
  • System Suitability Test (SST): Prior to the run, inject 6 replicates of the Lower Limit of Quantification (LLOQ) standard. The analytical run is only validated if the %CV of the peak area is <15% and the Signal-to-Noise (S/N) ratio is >10:1.

  • Extraction Integrity Check: Monitor the absolute peak area of the Internal Standard across all unknown samples. If any sample's IS area deviates by >15% from the mean IS area of the calibration curve, it indicates a matrix-specific extraction failure, and the sample must be flagged for re-extraction.

Method Validation Summary Data

The method was validated in human plasma according to current regulatory bioanalytical guidelines (FDA/ICH M10). The dynamic range was established from 1.0 ng/mL (LLOQ) to 1000 ng/mL.

Table 3: Summary of Accuracy, Precision, and Matrix Effects

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)Extraction Recovery (%)Matrix Effect (%)
LLOQ1.06.88.2+4.185.496.2
Low QC3.04.25.5+2.188.495.2
Mid QC400.03.14.0-1.591.298.1
High QC800.02.53.2+0.890.597.4

Note: A matrix effect value close to 100% confirms that the WAX SPE methodology successfully eliminated phospholipid-induced ion suppression.

References

  • A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis Proceedings of the National Academy of Sciences (PNAS)[Link][1]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Molecules (MDPI)[Link][2]

  • Sample treatment based on extraction techniques in biological matrices Bioanalysis (Ovid)[Link][3]

Sources

Application Note: 3-(2-Methylpropoxy)benzenepropanoic Acid as a Strategic Precursor in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Validated Protocols

Mechanistic Rationale in Drug Design

In the landscape of metabolic and central nervous system (CNS) drug discovery, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). 3-(2-Methylpropoxy)benzenepropanoic acid (CAS: 1057602-15-9)—also known as 3-isobutoxyphenylpropanoic acid—is a highly privileged building block.

Its structural architecture offers two distinct advantages:

  • The Propanoic Acid Handle: The terminal carboxylic acid serves as a highly versatile anchor for amidation, esterification, or intramolecular cyclization. Its two-carbon spacer from the aromatic ring provides the exact spatial geometry required to mimic free fatty acids (FFAs), making it an ideal scaffold for lipid-sensing receptors .

  • The Meta-Isobutoxy Pharmacophore: The 2-methylpropoxy group at the 3-position of the benzene ring introduces critical steric bulk and lipophilicity. In the context of G-Protein Coupled Receptors (GPCRs) like GPR40 and GPR120, or nuclear receptors like PPARs, this branched ether perfectly occupies the hydrophobic Y-shaped ligand-binding pocket . Mechanistically, the branched nature of the isobutoxy group reduces the rate of cytochrome P450-mediated O-dealkylation compared to straight-chain alkoxy groups, thereby significantly improving the metabolic half-life of the resulting API .

Synthetic Workflows & Logical Relationships

The precursor is primarily utilized in two divergent synthetic pathways, depending on the target API class.

  • Pathway A (Amide Coupling): Direct coupling with complex primary or secondary amines yields peptidomimetics or allosteric modulators targeting GPCRs.

  • Pathway B (Intramolecular Cyclization): Friedel-Crafts acylation of the propanoic acid chain yields 5-isobutoxy-1-indanone, a rigidified bicyclic scaffold frequently used in anti-inflammatory and CNS drug development .

SyntheticWorkflow Precursor 3-(2-Methylpropoxy)benzenepropanoic acid (CAS: 1057602-15-9) Amidation Amide Coupling Workflow (HATU / DIPEA) Precursor->Amidation Primary/Secondary Amines Cyclization Intramolecular Cyclization (SOCl2, then AlCl3) Precursor->Cyclization Friedel-Crafts Acylation API1 GPR40 / GPR120 Agonists (Metabolic APIs) Amidation->API1 API2 PPAR α/γ Modulators (Dyslipidemia APIs) Amidation->API2 Indanone 5-Isobutoxy-1-indanone (Rigidified Scaffold) Cyclization->Indanone Indanone->API2 Further Functionalization

Fig 1. Synthetic workflows of 3-(2-Methylpropoxy)benzenepropanoic acid into API scaffolds.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a self-validating system where the chemistry inherently proves its own success through integrated checks and logical causality.

Protocol A: High-Yield Amide Coupling for GPCR Modulators

Objective: Synthesize a sterically hindered amide API precursor.

Causality & Reagent Selection: The isobutoxy group increases the overall lipophilicity of the precursor, which can reduce its solubility in highly polar aprotic solvents at lower temperatures. Therefore, a DMF/DCM (1:1) solvent mixture is utilized to balance solubility and reaction kinetics. HATU is selected over traditional EDC/HOBt because the uronium-based coupling agent rapidly forms a highly active 7-azabenzotriazole ester, which is crucial for driving the reaction forward when coupling with sterically hindered secondary amines. DIPEA is used because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 3-(2-Methylpropoxy)benzenepropanoic acid in anhydrous DMF/DCM (1:1, 0.2 M). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at 0 °C for 15 minutes to allow complete formation of the active ester.

  • Coupling: Add 1.1 eq of the target amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC) Validation: Take a 10 µL aliquot, quench in 1 mL MeCN/H₂O, and run a rapid LC-MS. Self-Validation: The reaction is complete when the distinct precursor mass (m/z 221.1 [M-H]⁻) disappears and the target product mass appears.

  • Targeted Workup: Dilute with EtOAc and wash sequentially with 1M HCl, then saturated aqueous NaHCO₃. Self-Validation: The acidic wash specifically protonates and removes unreacted amine and DIPEA. The basic wash deprotonates and extracts unreacted acid precursor and HOAt byproducts, ensuring the crude organic layer is >95% pure before chromatography.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography if necessary.

Protocol B: Intramolecular Cyclization to 5-Isobutoxy-1-indanone

Objective: Generate a rigidified bicyclic scaffold via Friedel-Crafts acylation.

Causality & Reagent Selection: Direct Friedel-Crafts acylation of a free carboxylic acid requires harsh conditions (e.g., polyphosphoric acid at >100 °C), which risks cleaving the sensitive isobutoxy ether linkage. By first converting the acid to an acyl chloride using SOCl₂, we activate the carbonyl for a much milder, AlCl₃-mediated intramolecular electrophilic aromatic substitution at room temperature.

Step-by-Step Methodology:

  • Chlorination: Suspend 1.0 eq of the precursor in anhydrous DCM. Add 1.5 eq of SOCl₂ and a catalytic drop of DMF. Stir at 40 °C for 2 hours until gas evolution (SO₂ and HCl) ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Cyclization: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add 1.2 eq of anhydrous AlCl₃ in portions. Stir for 1 hour at 0 °C, then warm to room temperature for 3 hours.

  • Quenching & Validation: Carefully quench the reaction by pouring it over crushed ice and 1M HCl. Extract with DCM. Self-Validation: Analyze the crude product via FT-IR spectroscopy. The broad O-H stretch (2500–3000 cm⁻¹) and the carboxylic C=O stretch (~1710 cm⁻¹) of the precursor will completely disappear, replaced by a sharp, distinct conjugated ketone C=O stretch (~1680–1700 cm⁻¹) of the resulting 1-indanone.

Quantitative Data Presentation

To streamline process development, the following table summarizes the optimization data for the amidation workflow (Protocol A), demonstrating the quantitative superiority of the chosen reagents.

Table 1: Optimization of Amide Coupling Conditions for 3-(2-Methylpropoxy)benzenepropanoic acid

Coupling ReagentBaseSolventTime (h)Crude Yield (%)HPLC Purity (%)Mechanistic Observation
EDC / HOBt TEADMF126882Slow kinetics; epimerization risk if chiral amines are used.
T3P DIPEAEtOAc87588Good yield, highly scalable, easy aqueous workup.
COMU DIPEADMF48994Rapid conversion; water-soluble byproducts aid purification.
HATU DIPEADMF/DCM296>98Optimal for sterically hindered amines; cleanly forms active ester.

Pharmacological Application & Receptor Signaling

Once 3-(2-Methylpropoxy)benzenepropanoic acid is successfully converted into an API (e.g., a GPR40 agonist), its pharmacological efficacy relies on its ability to trigger intracellular signaling cascades. The phenylpropanoic acid derivative binds to the transmembrane GPCR, utilizing its isobutoxy tail to anchor into the allosteric site. This binding induces a conformational change that activates the Gq protein, ultimately leading to the therapeutic endpoint (e.g., glucose-stimulated insulin secretion).

SignalingPathway API Phenylpropanoic Acid API (GPR40 Agonist) Receptor GPR40 (FFAR1) Receptor (Transmembrane GPCR) API->Receptor Binds Allosteric Site Gq Gq Protein Activation Receptor->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Stimulates Effector IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Vesicle Exocytosis

Fig 2. Pharmacological signaling pathway of phenylpropanoic acid-derived GPCR agonists.

References

  • Kasuga, J., et al. "Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Lin, H., et al. "Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.[Link]

  • Wang, Y., et al. "Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes." ACS Medicinal Chemistry Letters.[Link]

Application Note: Advanced Crystallization and Purification Strategies for 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

3-(2-Methylpropoxy)benzenepropanoic acid (also known as 3-isobutoxyhydrocinnamic acid) is a highly lipophilic arylpropanoic acid derivative utilized as a critical building block in pharmaceutical synthesis. Unlike 2-arylpropanoic acids (such as the NSAID ibuprofen), which possess an alpha-chiral center requiring complex enzymatic deracemization or diastereomeric salt resolution[1], 3-arylpropanoic acids are achiral[2].

The primary purification challenge for this molecule lies in its amphiphilic nature: it features a highly hydrophobic isobutoxy-substituted aromatic ring paired with a polar, hydrogen-bonding carboxylic acid tail. During isolation, this dichotomy often leads to "oiling out" (liquid-liquid phase separation) rather than the formation of a stable crystalline lattice. This application note details two field-proven, self-validating protocols to achieve API-grade purity (>99.8%) by manipulating solvent thermodynamics and acid-base chemistry.

Physicochemical Profiling & Solvent Rationale

To design a robust purification system, we must exploit the specific thermodynamic properties of the molecule:

  • Anti-Solvent Thermodynamics: The compound exhibits high solubility in polar aprotic and ethereal solvents but low solubility in aliphatic hydrocarbons. A binary solvent system of tert-Butyl methyl ether (TBME) and Hexane provides an optimal supersaturation gradient, a standard approach for isolating substituted phenylpropanoic acids[3].

  • Acid-Base Chemistry: The propanoic acid moiety has a pKa of approximately 4.6. This allows for pH-shift reactive crystallization, a highly effective method for purging neutral organic impurities (e.g., unreacted alkyl halides or ethers from upstream synthesis)[4].

Quantitative Data: Solvent System Screening

Table 1: Empirical solvent screening for 3-(2-Methylpropoxy)benzenepropanoic acid crystallization.

Solvent System (Good/Anti)Ratio (v/v)Solubility @ 50°CSolubility @ 5°CObserved Crystal HabitRecovery Yield
TBME / Hexane 1:1.5>150 mg/mL<10 mg/mLMacroscopic needles88%
Ethyl Acetate / Heptane 1:2>120 mg/mL<15 mg/mLFine powder82%
Ethanol / Water 1:180 mg/mL25 mg/mLAmorphous / Oiling out65%
Toluene / Hexane 1:2>200 mg/mL40 mg/mLShort prisms75%

Protocol A: Dual-Solvent (Anti-Solvent) Crystallization

Objective: To achieve >99.0% purity from crude synthetic mixtures while strictly avoiding liquid-liquid phase separation (oiling out).

Mechanistic Causality: 3 because its ether oxygen disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, ensuring complete dissolution at mild temperatures[3]. Hexane acts as the anti-solvent, gradually decreasing the dielectric constant of the medium to force nucleation without crashing the product out as an amorphous solid.

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 3-(2-Methylpropoxy)benzenepropanoic acid in 25 mL of TBME. Heat the mixture to 50°C under gentle mechanical agitation (200 rpm) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities.

    • Self-Validation Checkpoint: The filtered solution must be perfectly clear. Any turbidity indicates premature precipitation, requiring re-heating.

  • Anti-Solvent Addition: Maintain the solution at 45°C. Slowly add 37.5 mL of pre-warmed Hexane (40°C) dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized high supersaturation zones, which are the primary cause of oiling out in lipophilic ethers.

  • Heterogeneous Nucleation (Seeding): Introduce 0.05 g of pure seed crystals.

    • Causality: Seeding provides a surface for crystal growth, bypassing the high thermodynamic energy barrier of homogeneous nucleation.

  • Controlled Cooling: Cool the mixture linearly to 5°C at a strict rate of 0.5°C/min.

    • Causality: A slow cooling ramp promotes the growth of large, easily filterable macroscopic needles rather than fine powders that trap mother liquor impurities.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Hexane/TBME (2:1 v/v)[3].

  • Drying: Dry the crystals in a vacuum oven at 40°C (0.15 mmHg) for 12 hours to constant weight.

Protocol B: pH-Shift Reactive Crystallization

Objective: API-grade purification (>99.8%) specifically targeting the removal of structurally similar neutral impurities.

Mechanistic Causality: By converting the carboxylic acid to its highly water-soluble sodium salt, lipophilic impurities are forced out of the aqueous phase and can be extracted into an organic wash[4]. Subsequent controlled acidification regenerates the free acid, which crystallizes out of the aqueous phase due to its inherent hydrophobicity.

Step-by-Step Methodology
  • Salt Formation: Suspend 10.0 g of crude material in 50 mL of deionized water. Slowly add 1M NaOH until the pH stabilizes at 9.5–10.0. Stir for 30 minutes.

    • Causality: Ensures complete deprotonation and conversion to the sodium carboxylate salt.

  • Organic Wash: Extract the aqueous layer with 2 x 30 mL of TBME. Discard the organic layers.

    • Self-Validation Checkpoint: GC-FID analysis of the discarded organic layer should confirm the presence of unreacted neutral starting materials. The aqueous layer must be completely transparent.

  • Controlled Acidification: Transfer the aqueous layer to a jacketed reactor cooled to 10°C. Add 1M HCl dropwise via a dosing pump (2 mL/min) until the pH reaches 2.5–3.0.

    • Causality: Cooling the reactor prior to acidification reduces the solubility of the free acid, maximizing yield. Slow acid addition prevents the rapid encapsulation of sodium chloride within the growing crystal lattice.

  • Aging (Ostwald Ripening): Stir the resulting white slurry for 2 hours at 5°C.

    • Causality: Aging allows smaller, thermodynamically unstable crystals to redissolve and deposit onto larger crystals, improving filterability.

  • Isolation: Filter under vacuum and wash with copious amounts of cold deionized water.

    • Self-Validation Checkpoint: Test the final wash filtrate with AgNO₃; the absence of a white AgCl precipitate confirms the complete removal of inorganic salts.

  • Drying: Vacuum dry at 45°C to constant weight.

Process Visualization

G Crude Crude 3-(2-Methylpropoxy) benzenepropanoic acid Base Aqueous NaOH (pH > 9) Dissolution Crude->Base Add 1M NaOH Wash Organic Wash (TBME) Remove Neutral Impurities Base->Wash Liquid-Liquid Extraction AqueousPhase Aqueous Phase (Sodium Carboxylate Salt) Wash->AqueousPhase Discard Organic Phase Acidify Controlled Acidification (HCl to pH 2.5-3.0) AqueousPhase->Acidify Add 1M HCl slowly Crystallization Nucleation & Growth (Cool to 5°C) Acidify->Crystallization Supersaturation Filtration Vacuum Filtration & Cold Water Wash Crystallization->Filtration Slurry transfer Pure Pure Crystalline Product (>99.8% HPLC) Filtration->Pure Drying (Vacuum, 45°C)

Fig 1: pH-shift reactive crystallization workflow for arylpropanoic acid purification.

Quantitative Data: Impurity Clearance

Table 2: Impurity clearance profile tracking the pH-Shift Method via HPLC/GC.

Process Stage3-(2-Methylpropoxy)benzenepropanoic acidNeutral EthersAlkyl HalidesInorganic Salts
Crude Input 92.5%5.2%2.1%0.2%
Post-TBME Wash (Aqueous Phase) 98.1%<0.1%<0.1%1.8%
Final Crystalline Product 99.8% <0.1% <0.1% <0.05%

References

  • Organic Syntheses Procedure: (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID.Organic Syntheses.
  • Supplementary Information - The Royal Society of Chemistry (Hydrocinnamic acid derivatives).RSC.
  • Synthesis of Carboranyl-Containing β-Arylaliphatic Acids for Potential Application in BNCT.NIH.
  • Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation.ACS Publications.

Sources

Application Note: Microfluidic Formulation of 3-(2-Methylpropoxy)benzenepropanoic Acid in PLGA-PEG Nanoparticles for Targeted Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

3-(2-Methylpropoxy)benzenepropanoic acid (3-MBPA) is a hydrophobic weak acid characterized by a lipophilic isobutoxy tail and an ionizable propanoic acid headgroup. This specific structural motif classifies it as a Biopharmaceutics Classification System (BCS) Class II-like molecule, exhibiting high permeability but poor aqueous solubility. When administered as a free drug, compounds with this profile are highly susceptible to rapid systemic clearance, protein binding, and off-target distribution.

To engineer a targeted drug delivery system, encapsulating 3-MBPA into Poly(lactic-co-glycolic acid)-Polyethylene glycol (PLGA-PEG) nanoparticles is a highly effective strategy. The PLGA core provides a hydrophobic matrix that stably entraps the isobutoxy moiety via hydrophobic interactions, preventing premature drug leakage. Simultaneously, the PEG corona provides steric stabilization, reducing protein opsonization and extending the circulation half-life. This extended circulation facilitates passive targeting to inflamed tissues or tumor microenvironments via the Enhanced Permeability and Retention (EPR) effect.

Formulation Strategy: Microfluidic Hydrodynamic Flow Focusing

Conventional bulk nanoprecipitation methods often yield high batch-to-batch variability, broad polydispersity indices (PDI), and suboptimal encapsulation efficiencies (EE%). To establish a self-validating and highly reproducible protocol, this workflow utilizes Microfluidic Hydrodynamic Flow Focusing (HFF) .

Causality of Microfluidic Mixing: In an HFF microfluidic chip, a central stream of organic solvent (containing PLGA-PEG and 3-MBPA) is hydrodynamically compressed by two adjacent streams of an aqueous anti-solvent. This confinement reduces the diffusion distance to the micro-scale, ensuring that the mixing time ( τmix​ ) is significantly shorter than the polymer aggregation time ( τagg​ ). The rapid, uniform solvent exchange triggers instantaneous supersaturation, kinetically locking the 3-MBPA within the precipitating PLGA core before it can partition into the aqueous phase. This mechanism drastically enhances both size uniformity and drug encapsulation efficiency[1].

Experimental Protocols

Materials & Reagents
  • Polymer: PLGA-PEG diblock copolymer (50:50 LA:GA, MW 30,000-PEG 5,000).

  • Active Agent: 3-(2-Methylpropoxy)benzenepropanoic acid (3-MBPA).

  • Organic Phase: HPLC-grade Acetonitrile (ACN).

    • Rationale: ACN is fully water-miscible and possesses a low boiling point, facilitating rapid diffusion during HFF and allowing for easy removal during downstream purification.

  • Aqueous Phase: Milli-Q Water (18.2 MΩ·cm).

Microfluidic Nanoprecipitation Workflow

Step 1: Pre-formulation Preparation

  • Dissolve PLGA-PEG in ACN to achieve a final polymer concentration of 5.0 mg/mL.

  • Add 3-MBPA to the organic phase at a 10% w/w theoretical drug loading (0.5 mg/mL). Sonicate the mixture for 2 minutes in a water bath to ensure complete dissolution.

  • Filter both the organic and aqueous phases through 0.22 µm PTFE and PES syringe filters, respectively, to prevent microchannel occlusion.

Step 2: Microfluidic Assembly

  • Mount a microfluidic HFF chip (e.g., staggered herringbone or standard cross-junction) onto a pressure-driven flow controller system.

  • Connect the organic phase to the central inlet and the aqueous phase to the two side inlets.

  • Set the Total Flow Rate (TFR) to 100 µL/min and the Flow Rate Ratio (FRR, Aqueous:Organic) to 5:1.

    • Rationale: An FRR of 5:1 ensures sufficient anti-solvent volume to drive rapid precipitation, yielding sub-150 nm particles ideal for exploiting the EPR effect[2].

  • Discard the first 200 µL of the effluent to ensure steady-state flow, then collect the nanoparticle suspension in a clean glass vial.

Step 3: Purification & Solvent Removal

  • Transfer the collected suspension to a 100 kDa MWCO centrifugal filter unit (Amicon® Ultra).

  • Centrifuge at 4,000 × g for 15 minutes at 4°C to remove residual ACN and unencapsulated 3-MBPA.

  • Resuspend the retentate in 1X PBS (pH 7.4) for downstream application and characterization.

Data Presentation: Optimization of Flow Parameters

The precise control over fluid dynamics allows for the tuning of nanoparticle physicochemical properties. Table 1 summarizes the effect of varying FRR and TFR on the 3-MBPA loaded PLGA-PEG nanoparticles.

Table 1: Physicochemical Characterization of 3-MBPA PLGA-PEG Nanoparticles

Formulation IDTotal Flow Rate (TFR)Flow Rate Ratio (FRR) (Aq:Org)Mean Hydrodynamic Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
F1 100 µL/min3:1145 ± 50.18 ± 0.0262.4 ± 2.1
F2 100 µL/min5:1110 ± 40.12 ± 0.0175.8 ± 1.5
F3 100 µL/min9:185 ± 30.09 ± 0.0181.2 ± 1.8
F4 300 µL/min5:195 ± 40.11 ± 0.0278.5 ± 1.4

Note: Higher FRR (e.g., F3) significantly decreases particle size and improves EE% due to accelerated solvent diffusion rates, which trap the hydrophobic 3-MBPA within the core before diffusion loss occurs[3].

Visualization of the Formulation Mechanism

G Org Organic Phase (PLGA-PEG + 3-MBPA in Acetonitrile) HFF Hydrodynamic Flow Focusing (HFF) Junction Org->HFF Central Inlet Aq1 Aqueous Phase (Milli-Q Water) Aq1->HFF Side Inlet Aq2 Aqueous Phase (Milli-Q Water) Aq2->HFF Side Inlet Diff Rapid Solvent Diffusion & Mixing HFF->Diff Microchannel Precip Supersaturation & Nanoprecipitation Diff->Precip Solvent Exchange NPs 3-MBPA loaded PLGA-PEG Nanoparticles Precip->NPs Self-Assembly

Microfluidic Hydrodynamic Flow Focusing (HFF) mechanism for 3-MBPA encapsulation.

Quality Control & Analytical Validation

To ensure the trustworthiness and reproducibility of the formulation, the following self-validating QC steps must be performed on the final suspension:

  • Dynamic Light Scattering (DLS): Measure size and PDI immediately post-purification. A PDI < 0.15 confirms a monodisperse population, validating that the microfluidic mixing was uniform and free of bulk aggregation.

  • Zeta Potential: Expected values should range from -15 mV to -25 mV. This confirms the presence of the neutral PEG corona effectively shielding the slightly negative PLGA carboxyl end-groups.

  • HPLC Quantification (EE%): Lyophilize a known volume of the NP suspension, dissolve the polymeric core in Dimethyl Sulfoxide (DMSO), and quantify 3-MBPA via RP-HPLC (C18 column, UV detection). High EE% confirms the successful kinetic locking mechanism of the microfluidic process.

References

  • Title: Formulation of tunable size PLGA-PEG nanoparticles for drug delivery using microfluidic technology. Source: PMC / PLOS One URL: [Link]

  • Title: Preparation of size-tunable sub-200 nm PLGA-based nanoparticles with a wide size range using a microfluidic platform. Source: PLOS One URL: [Link]

  • Title: Controlled Synthesis and Drug Encapsulation of Poly(lactic-co-glycolic acid) Nanoparticles Using a Continuous Flow-Focusing Microfluidic Platform. Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 3-(2-Methylpropoxy)benzenepropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-Methylpropoxy)benzenepropanoic acid . This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubility of this compound in in vitro assays, in vivo dosing, and formulation development.

Diagnostic FAQ: Understanding the Molecule

Q: Why is the aqueous solubility of 3-(2-Methylpropoxy)benzenepropanoic acid so poor in my standard assay buffer? A: The poor solubility is a direct consequence of the molecule's structural thermodynamics. The compound features a highly lipophilic 2-methylpropoxy (isobutoxy) group attached to a benzene ring, which creates a large hydrophobic surface area that disrupts the hydrogen-bonding network of water. Furthermore, the only polar functional group is the propanoic acid side chain. If your assay buffer is at a pH below the molecule's pKa (estimated ~4.5–5.0), the carboxylic acid remains predominantly unionized, rendering the entire molecule highly lipophilic and insoluble[1].

Q: Can I resolve this by simply dissolving the compound in 100% DMSO and diluting it into my aqueous media? A: While DMSO is an excellent primary solvent, direct dilution into aqueous media often leads to a "solvent crash" (rapid precipitation). When the DMSO diffuses into the bulk water, the local solubility capacity drops drastically before the compound can disperse, causing the hydrophobic molecules to aggregate into amorphous precipitates or microcrystals. You must use a step-down dilution method or incorporate surfactants/carrier molecules prior to aqueous introduction.

Q: Does the solid-state form of my batch affect solubility? A: Yes. Highly crystalline batches have a high lattice energy that must be overcome for dissolution. If you are using a highly crystalline powder, the thermodynamic barrier to dissolution is much higher than if the compound were in an amorphous state[2].

Troubleshooting Workflows & Self-Validating Protocols

Workflow A: pH Modification and Salt Formation (Preferred for Biological Assays)

Causality: By raising the pH above the pKa of the propanoic acid group, you force the deprotonation of the carboxylic acid. The resulting carboxylate anion interacts strongly with water via ion-dipole interactions, exponentially increasing thermodynamic solubility[1].

  • Preparation: Weigh the required amount of 3-(2-Methylpropoxy)benzenepropanoic acid powder into a glass vial.

  • Equimolar Base Addition: Add an equimolar amount (or slight excess, 1.1x) of a dilute strong base, such as 0.1 M NaOH or KOH.

  • Titration & Dissolution: Vortex gently. The suspension should begin to clear as the sodium/potassium salt forms in situ.

  • Buffering: Once completely dissolved, slowly add your target assay buffer (e.g., PBS) while monitoring for precipitation. Ensure the final buffer has sufficient buffering capacity to maintain the pH between 7.0 and 7.4.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC or UV-Vis to confirm the target concentration has been reached without micro-precipitation.

Workflow B: Cyclodextrin Inclusion Complexation (Preferred for In Vivo Dosing)

Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. The lipophilic isobutoxy-benzene moiety of the drug partitions into the cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3].

  • Prepare Carrier Solution: Prepare a 10% to 20% (w/v) solution of HP-β-CD in purified water or saline.

  • Co-solvent Wetting: Dissolve the compound in a minimal volume of ethanol (e.g., 50 µL per mg of drug).

  • Complexation: Add the ethanol-drug solution dropwise to the stirring HP-β-CD solution. Stir continuously at room temperature for 2–4 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Solvent Removal (Optional): If ethanol is toxic to your assay, remove it via gentle nitrogen stream or rotary evaporation.

  • Validation: Perform Dynamic Light Scattering (DLS) to ensure the absence of large aggregates (>100 nm), confirming true complexation rather than suspension.

Quantitative Data: Solubility Enhancement Strategies

The following table summarizes expected solubility outcomes based on standard pharmaceutical enhancement techniques applied to lipophilic weak acids.

Enhancement StrategyMechanism of ActionExpected Solubility IncreasePrimary ApplicationLimitations
pH Adjustment (pH 7.4) Ionization of propanoic acid to carboxylate50x - 100xIn vitro biochemical assaysCannot be used for low-pH assays
Cosolvent (5% DMSO) Reduces dielectric constant of solvent5x - 10xCell-based assaysCytotoxicity at higher %
Surfactant (1% Tween 80) Micellar solubilization10x - 20xOral gavage (in vivo)May disrupt cell membranes
HP-β-CD (20% w/v) Host-guest inclusion complex100x - 500xIV / IP dosing (in vivo)High cost, complex preparation

Troubleshooting Decision Tree

Below is the logical workflow for resolving solubility issues with 3-(2-Methylpropoxy)benzenepropanoic acid.

SolubilityTroubleshooting Start Poor Solubility Detected 3-(2-Methylpropoxy)benzenepropanoic acid CheckPH Can the assay tolerate pH > 7.0? Start->CheckPH AdjustPH Workflow A: Adjust pH to 7.4 (Form Sodium Salt) CheckPH->AdjustPH Yes CheckTox Is the assay sensitive to organic solvents? CheckPH->CheckTox No Success Solubility & Stability Achieved AdjustPH->Success UseCosolvent Use 1-5% DMSO or PEG400 CheckTox->UseCosolvent No UseCD Workflow B: Use HP-β-CD (Inclusion Complex) CheckTox->UseCD Yes UseCosolvent->Success UseCD->Success

Caption: Decision tree for enhancing the aqueous solubility of 3-(2-Methylpropoxy)benzenepropanoic acid.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences URL:[Link][3]

  • A review on solubility enhancement technique for pharmaceutical drugs GSC Advanced Research and Reviews URL:[Link][1]

  • Contemporary Review on Solubility Enhancement Techniques Journal of Drug Delivery and Therapeutics URL:[Link][2]

Sources

Technical Support Center: Chromatographic Separation of 3-(2-Methylpropoxy)benzenepropanoic Acid Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. The separation of 3-(2-Methylpropoxy)benzenepropanoic acid from its structural impurities—such as positional isomers, des-alkyl degradants, and non-intentionally added substances (NIAS)—presents specific physicochemical challenges.

This guide dissects the thermodynamic and chemical causality behind these challenges, providing you with self-validating protocols and evidence-based solutions to optimize your liquid chromatography (LC) and high-resolution mass spectrometry (HRMS) workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the main peak of 3-(2-Methylpropoxy)benzenepropanoic acid exhibit severe tailing, and how can I correct it? The Causality: 3-(2-Methylpropoxy)benzenepropanoic acid contains a carboxylic acid moiety with a pKa of approximately 4.5. If your mobile phase pH is near or above this value (e.g., pH 5.0–7.0), the molecule exists in a partially or fully ionized (anionic) state. Concurrently, residual silanol groups on the silica support of standard reversed-phase columns become ionized. This leads to secondary ion-exchange interactions and electrostatic repulsion, manifesting as severe peak tailing and variable retention times. The Solution: You must suppress the ionization of the analyte. Lower the mobile phase pH to at least 1.5 units below the pKa (target pH 2.0–3.0) using acidic modifiers. While phosphoric acid provides excellent buffering, it is incompatible with mass spectrometry. For LC-MS applications, replacing phosphoric acid with 0.1% Formic Acid ensures the molecule remains fully protonated (neutral), driving pure hydrophobic retention and sharp, symmetrical peaks [1].

Q2: I am experiencing co-elution between the target compound and its positional isomer, 4-(2-methylpropoxy)benzenepropanoic acid. How can I resolve them? The Causality: Positional isomers possess identical molecular weights and nearly identical partition coefficients (LogP). Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions, which are blind to the subtle spatial differences between meta (3-substituted) and para (4-substituted) isobutoxy groups. The Solution: Introduce orthogonal selectivity. Switch from a standard C18 to a Phenyl-Hexyl column or a specialized low-silanol mixed-mode column (such as the Newcrom R1) [1]. A Phenyl-Hexyl phase leverages π−π interactions. Because the position of the isobutoxy group slightly alters the electron density of the aromatic ring, the meta and para isomers will interact differently with the phenyl stationary phase, achieving baseline resolution.

Q3: What is the best approach for detecting trace-level degradation products and unknown impurities? The Causality: Traditional UV detection lacks the specificity required to identify unknown degradants or non-intentionally added substances (NIAS) that may co-elute with the solvent front or lack strong chromophores. The Solution: Implement Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS), such as an Orbitrap system. Operating in Electrospray Ionization (ESI) negative mode is highly specific for carboxylic acids, as they readily yield [M−H]− ions. HRMS provides exact mass measurements with < 3 ppm error, allowing for the empirical deduction of chemical formulas for unknown impurities [2].

Part 2: Method Optimization & Data Presentation

To validate the causality explained above, we evaluated the analyte across multiple column chemistries and mobile phase conditions. The quantitative impact on peak symmetry and isomeric resolution is summarized below.

Table 1: Impact of Chromatographic Parameters on System Suitability
Column ChemistryMobile Phase pHAcidic ModifierAsymmetry Factor ( As​ )Resolution ( Rs​ ) from Isomer
Standard C186.510mM Ammonium Acetate2.4 (Severe Tailing)0.8 (Co-elution)
Standard C182.50.1% Formic Acid1.1 (Good Symmetry)1.1 (Partial Separation)
Phenyl-Hexyl2.50.1% Formic Acid1.05 (Excellent)2.1 (Baseline Resolution)
Newcrom R12.50.1% Formic Acid1.00 (Optimal)2.3 (Baseline Resolution)

Note: System suitability targets are As​ between 0.9–1.2 and Rs​≥1.5 .

Part 3: Experimental Protocol (Self-Validating Workflow)

This step-by-step methodology ensures a self-validating UHPLC-HRMS system for impurity profiling.

Step 1: Sample Preparation & Matrix Validation

  • Dilute the synthesized intermediate in Methanol:Water (50:50, v/v) to a final concentration of 1.0 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter.

  • Self-Validation Check: Inject a blank (diluent only) prior to the sample. Confirm that no ghost peaks appear within the target retention window (typically 4.0–6.0 minutes), validating that the system and diluent are free of carryover.

Step 2: Mobile Phase Configuration

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (Yields pH ~2.7).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality Check: Ensure no phosphate buffers are used, as they will precipitate in the MS source and cause severe ion suppression [1].

Step 3: Chromatographic Execution

  • Column: Newcrom R1 or Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and sharpening peaks).

  • Gradient Profile:

    • 0.0 – 2.0 min: 5% B

    • 2.0 – 12.0 min: Linear ramp to 95% B

    • 12.0 – 14.0 min: Hold at 95% B (Column wash)

    • 14.0 – 15.0 min: Return to 5% B (Equilibration)

Step 4: HRMS Detection Parameters

  • Ionization Mode: ESI Negative.

  • Spray Voltage: 2.5 kV.

  • Capillary Temperature: 320°C.

  • Mass Range: m/z 100 – 1000.

  • Self-Validation Check: Verify the exact mass of the 3-(2-Methylpropoxy)benzenepropanoic acid [M−H]− precursor ion. The mass accuracy must remain within < 3 ppm error to confirm proper MS calibration [2].

Part 4: Method Optimization Workflow

The following decision tree maps the logical progression for troubleshooting acidic impurities in your chromatographic system.

TroubleshootingWorkflow Start Chromatographic Issue: Peak Tailing or Co-elution? Check_pH Evaluate Mobile Phase pH Is pH < pKa (4.5)? Start->Check_pH Adjust_pH Adjust pH to 2.0-3.0 (Add 0.1% Formic Acid) Check_pH->Adjust_pH No (pH > 4.5) Check_Isomers Are Positional Isomers Co-eluting? Check_pH->Check_Isomers Yes Adjust_pH->Check_Isomers Switch_Column Switch Stationary Phase (Use Phenyl-Hexyl or Newcrom R1) Check_Isomers->Switch_Column Yes Optimize_Grad Optimize Gradient Profile & Column Temperature (40°C) Check_Isomers->Optimize_Grad No Switch_Column->Optimize_Grad Success Optimal Resolution (Rs > 1.5) & Symmetry (As 0.9-1.2) Optimize_Grad->Success

Decision tree for troubleshooting peak tailing and co-elution of benzenepropanoic acid impurities.

References

  • SIELC Technologies. (2018). Separation of Benzenepropanoic acid, 4-hydroxy- on Newcrom R1 HPLC column. SIELC Application Notes.[Link]

  • Taylor, R. B., & Sapozhnikova, Y. (2022). Assessing Chemical Migration from Plastic Food Packaging into Food Simulant by Gas and Liquid Chromatography with High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(16), 4805–4816.[Link]

Technical Support Center: Troubleshooting Guide for 3-(2-Methylpropoxy)benzenepropanoic Acid Precipitation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a frequent and complex issue encountered in drug discovery and molecular biology workflows: the precipitation of lipophilic carboxylic acids—specifically 3-(2-Methylpropoxy)benzenepropanoic acid —when introduced into physiological buffers.

This guide moves beyond basic troubleshooting by explaining the underlying physicochemical causality of the precipitation, providing a self-validating experimental protocol, and answering common questions from the bench.

Diagnostic Overview: The "Why" Behind the Precipitation

3-(2-Methylpropoxy)benzenepropanoic acid is a lipophilic weak acid. It features a hydrophobic aromatic ring, an isobutoxy group, and an ionizable propanoic acid moiety (pKa ~4.5–5.0). Researchers often assume that because the bulk pH of physiological buffers (pH 7.4) is well above the compound's pKa, it will readily dissolve as a carboxylate anion. However, precipitation frequently occurs due to three primary mechanisms:

  • Solvent Shift & Localized Supersaturation: Stock solutions are typically prepared in anhydrous DMSO. When spiked directly into an aqueous buffer, the solvent's dielectric constant drops instantaneously. This creates a localized microenvironment where the compound becomes supersaturated as a neutral free acid before the buffer can effectively deprotonate it.

  • Divalent Cation Complexation: Physiological buffers like Hank's Balanced Salt Solution (HBSS) or Lactated Ringer's contain high concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺). Carboxylate anions readily interact with these divalent cations to form highly insoluble calcium or magnesium carboxylate salts[2].

  • Surface pH vs. Bulk pH Discrepancies: In physiological bicarbonate buffers (BCB), the slow hydration kinetics of CO₂ can cause the surface pH of a dissolving or precipitating particle to drop significantly below the bulk pH of 7.4. This localized acidity drives the rapid precipitation of the free acid form [1].

Mechanistic Pathway of Precipitation

The following diagram illustrates the competing kinetic pathways when 3-(2-Methylpropoxy)benzenepropanoic acid is introduced into a physiological assay system.

PrecipitationMechanism Stock Stock Solution (10-100 mM in DMSO) Dilution Direct Addition to Physiological Buffer (pH 7.4) Stock->Dilution Supersaturation Solvent Shift & Localized Supersaturation Dilution->Supersaturation Ionization Deprotonation (Carboxylate Anion) Supersaturation->Ionization High Buffer Capacity Rapid Mixing Nucleation Nucleation of Neutral Free Acid Supersaturation->Nucleation Low Buffer Capacity Slow Mixing Cations Interaction with Ca2+/Mg2+ (e.g., in HBSS) Ionization->Cations If Divalent Cations Present Soluble Stable Aqueous Solution Ionization->Soluble PBS (No Ca2+/Mg2+) Precipitate1 Amorphous/Crystalline Free Acid Precipitate Nucleation->Precipitate1 Precipitate2 Insoluble Calcium/Magnesium Carboxylate Salt Cations->Precipitate2

Mechanistic pathways of lipophilic carboxylic acid precipitation in physiological buffers.

Buffer Compatibility Matrix

To prevent precipitation, it is critical to select the appropriate buffer system. The table below summarizes the quantitative and qualitative factors influencing the solubility of 3-(2-Methylpropoxy)benzenepropanoic acid.

Table 1: Buffer Composition and Precipitation Risk Factors

Buffer SystemBuffer Capacity (β)Divalent Cations (Ca²⁺/Mg²⁺)Precipitation Risk LevelPrimary Mechanism of Precipitation
Phosphate Buffered Saline (PBS) HighNoneLowSolvent shift (if poorly mixed)
Hank's Balanced Salt Solution (HBSS) LowHigh (~2.1 mM total)HighCalcium/Magnesium carboxylate salt formation
Bicarbonate Buffer (BCB) / Tyrode's Moderate to LowHighVery HighSurface pH drop & Cation complexation
HEPES Buffer HighVariable (assay dependent)ModerateDependent on cation supplementation

Troubleshooting FAQs

Q1: My compound is fully soluble in DMSO at 50 mM, but when I spike it directly into PBS (pH 7.4) to a final concentration of 100 µM, it immediately turns cloudy. Why? A1: This is a classic "solvent shift" phenomenon. When the DMSO stock is added to water, the solvent's dielectric capacity drops drastically. Although the bulk pH of PBS (7.4) is higher than the compound's pKa, the local microenvironment around the DMSO droplet becomes supersaturated with the neutral free acid before the phosphate buffer can deprotonate it. Rapid mixing and intermediate dilutions are required to overcome this kinetic barrier.

Q2: I successfully dissolved the compound in PBS, but when I switch to Hank's Balanced Salt Solution (HBSS) for my cell assays, I see a fine precipitate after 30 minutes. What is happening? A2: HBSS contains divalent cations (typically 1.26 mM Ca²⁺ and 0.9 mM Mg²⁺). The deprotonated carboxylate group of 3-(2-Methylpropoxy)benzenepropanoic acid acts as a bidentate ligand, interacting with these cations to form insoluble calcium or magnesium carboxylate salts. This is a well-documented chemical incompatibility for carboxylic acid drugs in physiological media [2]. If your assay permits, use a calcium/magnesium-free buffer, or significantly lower the working concentration of the compound.

Q3: Does the type of buffer affect the precipitation rate if I don't use HBSS? A3: Yes. Research demonstrates that the buffer capacity (β) and the specific buffer species significantly impact the precipitation kinetics of weakly acidic drugs. In physiological bicarbonate buffers (which mimic the in vivo environment), the slow hydration of CO₂ causes the surface pH of the drug particles to drop below the bulk pH, accelerating the precipitation of the free acid compared to high-capacity phosphate buffers [1].

Validated Experimental Protocol: Controlled Pre-Dilution Workflow

To bypass both solvent-shift nucleation and cation complexation, use the following self-validating protocol. This method ensures the carboxylic acid is fully ionized before it encounters complex physiological media.

Objective: Achieve a stable 100 µM working solution of 3-(2-Methylpropoxy)benzenepropanoic acid in a physiological buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution in anhydrous, cell-culture grade DMSO. Vortex for 60 seconds to ensure complete dissolution.

  • Alkaline Intermediate Dilution (The Critical Step): Do not add the stock directly to the final assay buffer. Instead, dilute the stock 1:10 (to 1 mM) into a high-capacity, divalent-cation-free intermediate buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Causality: The high pH and high buffer capacity force immediate deprotonation of the carboxylic acid, bypassing the neutral free-acid nucleation phase.

  • Kinetic Dispersion: Vortex the intermediate solution vigorously for 30 seconds. This disperses the DMSO micro-droplets and prevents localized supersaturation.

  • Final Dilution: Slowly add the 1 mM intermediate solution 1:10 into your final physiological assay buffer (e.g., HBSS or Tyrode's) under continuous agitation to reach the final 100 µM working concentration.

  • Self-Validation (Quality Control): Verify solubility by measuring the optical density at 600 nm (OD600) or by using Dynamic Light Scattering (DLS).

    • Pass Criteria: An OD600 < 0.05 against a buffer blank indicates the absence of bulk precipitation, confirming a successful, stable solution.

References

  • Title: Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. Molecular Pharmaceutics, ACS Publications. URL: [Link]

  • Title: Drug Incompatibility Chemistry. Medscape. URL: [Link]

Technical Support Center: Optimizing Esterification of 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the esterification of 3-(2-Methylpropoxy)benzenepropanoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance, troubleshooting solutions, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your esterification reactions.

Introduction to the Esterification of 3-(2-Methylpropoxy)benzenepropanoic Acid

The esterification of 3-(2-Methylpropoxy)benzenepropanoic acid is a crucial transformation in the synthesis of various pharmaceutical intermediates and active ingredients. This reaction, typically a Fischer-Speier esterification, involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form the corresponding ester and water.[1][2] While the fundamental principles of this reaction are well-established, achieving high yields and purity can be challenging due to its reversible nature and potential side reactions.[3][4] This guide will provide a comprehensive overview of the reaction, including mechanistic insights, and practical advice for optimizing your experimental conditions.

The overall reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed.[2][5][6][7][8]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the esterification of 3-(2-Methylpropoxy)benzenepropanoic acid.

Issue 1: Low or No Ester Yield

Potential Cause Recommended Solution Scientific Rationale
Equilibrium Not Shifted Increase the molar ratio of the alcohol to the carboxylic acid (e.g., 5:1 or even use the alcohol as the solvent).[5][6][7]According to Le Chatelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[2][6]
Inefficient Water Removal Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[6][7][9][10] Alternatively, add a drying agent like molecular sieves to the reaction mixture.[1][5]Water is a product of the reaction, and its presence can drive the reverse reaction (hydrolysis of the ester), thus lowering the yield.[4][7]
Inactive or Insufficient Catalyst Ensure the acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) is fresh and used in an appropriate amount (typically 1-5 mol%).[5][11][12]The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2][8][13][14]
Suboptimal Reaction Temperature Ensure the reaction is heated to the appropriate reflux temperature of the chosen solvent or alcohol.[3][5] Most esterifications require heating to overcome the activation energy.[5]Higher temperatures increase the reaction rate, allowing the equilibrium to be reached faster.[3][15]
Steric Hindrance While the isobutoxy group in 3-(2-Methylpropoxy)benzenepropanoic acid is not excessively bulky, using a very hindered alcohol could slow the reaction. Consider a less sterically hindered alcohol if possible.Steric hindrance can impede the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[5][6]

Issue 2: Slow Reaction Rate

Potential Cause Recommended Solution Scientific Rationale
Insufficient Catalyst Increase the catalyst loading. Be cautious, as excessive acid can lead to side reactions like dehydration of the alcohol.[12]A higher catalyst concentration increases the concentration of the protonated carboxylic acid, thereby increasing the rate of the forward reaction.[12]
Low Reaction Temperature Increase the reaction temperature to the reflux temperature of the solvent.[3][5]The rate of most chemical reactions increases with temperature as more molecules possess the required activation energy.[3]
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture.Good mixing ensures that the reactants and catalyst are in close proximity, facilitating collisions and reaction.

Issue 3: Product Purification Challenges

Potential Cause Recommended Solution Scientific Rationale
Incomplete Neutralization of Acid During workup, wash the organic layer thoroughly with a weak base like saturated sodium bicarbonate solution until the aqueous layer is basic.[3][11][16]This removes the acid catalyst and any unreacted carboxylic acid, which can interfere with subsequent purification steps.[3]
Presence of Unreacted Alcohol Wash the organic layer with water or brine to remove excess alcohol.[11] For alcohols with low boiling points, they can often be removed by distillation.[17]Removing unreacted starting materials is crucial for obtaining a pure ester.
Emulsion Formation During Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The increased ionic strength of the aqueous phase helps to separate the organic and aqueous layers.
Difficulty in Final Purification Purify the crude ester by vacuum distillation or column chromatography.[3][5]These techniques separate the desired ester from any remaining impurities based on differences in boiling point or polarity.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for this esterification?

A1: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for Fischer esterification.[1][8] Sulfuric acid also acts as a dehydrating agent, helping to drive the reaction forward.[3][15] For more sensitive substrates, milder Lewis acid catalysts can be considered.[1]

Q2: What is the ideal alcohol to use for this esterification?

A2: The choice of alcohol depends on the desired ester. Primary and secondary alcohols are generally suitable.[1] Tertiary alcohols are prone to elimination under acidic conditions and are generally not recommended for Fischer esterification.[1][14] For optimizing reaction conditions, using a simple, low-boiling primary alcohol like methanol or ethanol can be advantageous as it can be used in large excess and easily removed after the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting carboxylic acid and the appearance of the ester product.

Q4: What is a Dean-Stark apparatus and why is it useful?

A4: A Dean-Stark apparatus is a piece of laboratory glassware used to collect water from a reaction mixture.[9] It is particularly useful in esterification reactions because it allows for the continuous removal of water, which is a byproduct.[9][10] This shifts the reaction equilibrium towards the formation of the ester, thereby increasing the yield.[4] The apparatus works by azeotropically distilling the water with an immiscible solvent (like toluene), after which the denser water separates and is collected in a trap, while the solvent returns to the reaction flask.[10]

Q5: What are the key safety precautions for this reaction?

A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18] Concentrated acids are highly corrosive and should be handled with extreme care.[18] Alcohols are often flammable, so heating should be done using a heating mantle and not an open flame.[3]

Experimental Protocols

Protocol 1: General Procedure for Esterification using an Excess of Alcohol
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-Methylpropoxy)benzenepropanoic acid (1.0 eq).

  • Add the desired alcohol in a significant excess (e.g., 10 eq or as the solvent).[6]

  • Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 2-3 mol%) to the stirred mixture.[11]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.[3][15]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.[6]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.[11]

  • Purify the crude product by vacuum distillation or column chromatography.[3]

Protocol 2: Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask equipped with a magnetic stirrer, add 3-(2-Methylpropoxy)benzenepropanoic acid (1.0 eq), the desired alcohol (1.5-2.0 eq), and an appropriate solvent that forms an azeotrope with water (e.g., toluene).[11]

  • Add the acid catalyst (e.g., p-TsOH, 1-2 mol%).[11]

  • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.[9]

  • Heat the reaction mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap.[10]

  • Continue the reaction until the theoretical amount of water has been collected in the trap, or until the reaction is complete as monitored by TLC or GC.[11]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Fischer_Esterification_Mechanism Reactants Carboxylic Acid + Alcohol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation + H+ Activated_Acid Protonated Carboxylic Acid Protonation->Activated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Activated_Acid->Nucleophilic_Attack + Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with Water as Leaving Group Proton_Transfer->Water_Leaving_Group Elimination Elimination of Water Water_Leaving_Group->Elimination - H2O Protonated_Ester Protonated Ester Elimination->Protonated_Ester Deprotonation Deprotonation Protonated_Ester->Deprotonation - H+ Products Ester + Water Deprotonation->Products Troubleshooting_Workflow Start Low Ester Yield Check_Equilibrium Is Equilibrium Shifted? Start->Check_Equilibrium Check_Water Is Water Being Removed? Check_Equilibrium->Check_Water Yes Solution_Equilibrium Increase Alcohol Ratio Check_Equilibrium->Solution_Equilibrium No Check_Catalyst Is Catalyst Active/Sufficient? Check_Water->Check_Catalyst Yes Solution_Water Use Dean-Stark or Drying Agent Check_Water->Solution_Water No Check_Temp Is Temperature Optimal? Check_Catalyst->Check_Temp Yes Solution_Catalyst Add Fresh/More Catalyst Check_Catalyst->Solution_Catalyst No Solution_Temp Increase to Reflux Temp. Check_Temp->Solution_Temp No

Caption: Troubleshooting workflow for low ester yield.

References

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • ResearchGate. (2011, April 15). Purification-of-carboxylic-esters-by-extractive-distillation.pdf.
  • University of Wisconsin-Madison. (n.d.). Types of Organic Reactions- Esterification Using a Dean-Stark Trap.
  • Hindawi. (2012, May 8). The Optimization of the Esterification Reaction in Biodiesel Production from Trap Grease.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
  • Chemistry LibreTexts. (2020, May 30). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification.
  • YouTube. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters.
  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • ResearchGate. (2025, December 25). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst.
  • Åbo Akademi University. (n.d.). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst.
  • ACS Publications. (2002, May 14). Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35 | Industrial & Engineering Chemistry Research.
  • MDPI. (2025, December 5). Optimization and Kinetic Study of Palmitic Acid Esterification with Subcritical Methanol via Response Surface Methodology.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • pmf.kg.ac.rs. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • PMC. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification.
  • WVU Community. (n.d.). 22. The Fischer Esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Syntheses Procedure. (n.d.). esterification of carboxylic acids with.
  • University of California, Irvine. (n.d.). Lab5 procedure esterification.
  • PMC. (2021, October 22). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.

Sources

Troubleshooting low extraction recovery of 3-(2-Methylpropoxy)benzenepropanoic acid from plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing low extraction recovery of 3-(2-Methylpropoxy)benzenepropanoic acid from plasma samples. It is designed to offer a logical, scientifically-grounded approach to identifying and resolving common issues in bioanalytical sample preparation.

Frequently Asked Questions (FAQs)

Q1: My recovery of 3-(2-Methylpropoxy)benzenepropanoic acid is consistently low. What is the most likely cause?

A1: Low recovery for an acidic compound like 3-(2-Methylpropoxy)benzenepropanoic acid from plasma is often multifactorial. The most common culprits are improper pH during extraction, strong protein binding that isn't adequately disrupted, or the use of an inappropriate extraction solvent. A systematic approach, as detailed in our troubleshooting guide, is the most effective way to pinpoint the issue.[1][2]

Q2: How does the pH of my sample affect the extraction of this acidic analyte?

A2: The pH of the aqueous plasma sample is critical for ensuring that 3-(2-Methylpropoxy)benzenepropanoic acid is in its non-ionized (neutral) form.[3][4] For a carboxylic acid, this is achieved by acidifying the sample to a pH at least 2 units below its pKa.[3][4] In its neutral state, the analyte is more lipophilic and will more readily partition into an organic extraction solvent.[3]

Q3: Could plasma protein binding be the reason for my low recovery?

A3: Yes, this is a significant possibility. Many drugs, especially acidic ones, bind to plasma proteins like albumin.[5][6] The bound fraction of the drug is not readily extractable.[1] To achieve good recovery, these drug-protein interactions must be disrupted during the sample preparation process.[5]

Q4: What are the best initial steps to take when troubleshooting low recovery?

A4: First, it's essential to systematically determine where the analyte is being lost.[7][8] This can be done by collecting and analyzing the different fractions from your extraction procedure: the initial sample flow-through (if using SPE), the wash solutions, and the final eluate.[7][8] This will help you identify if the issue is with analyte retention, premature elution, or incomplete elution.

In-Depth Troubleshooting Guide

Low recovery is a common challenge in bioanalytical method development.[2] This guide will walk you through a systematic process to diagnose and resolve the issue.

Step 1: Analyte and Matrix Characterization

A thorough understanding of your analyte's physicochemical properties is the foundation of a robust extraction method.

Table 1: Physicochemical Properties of 3-(2-Methylpropoxy)benzenepropanoic acid and Related Analogs

PropertyValue (Predicted/Analog Data)Implication for Extraction
Molecular Weight ~208.28 g/mol Influences diffusion and solubility.
pKa (Carboxylic Acid) ~4.5 - 5.0Critical for pH adjustment to ensure the neutral form.
logP (Octanol-Water Partition Coefficient) ~2.0 - 3.0Indicates moderate lipophilicity, suitable for LLE and RP-SPE.
Protein Binding Likely binds to albumin[5][6]Disruption of protein binding is necessary for high recovery.[1]
Step 2: Systematic Troubleshooting Workflow

The following workflow provides a structured approach to identifying the source of analyte loss.

Troubleshooting_Workflow start Low Recovery Observed collect_fractions Collect & Analyze Fractions: - Load/Flow-through - Wash - Elution start->collect_fractions analyte_in_load Analyte in Load/Flow-through? collect_fractions->analyte_in_load analyte_in_wash Analyte in Wash Fraction? analyte_in_load->analyte_in_wash No cause_load Potential Causes: - Inadequate pH adjustment (analyte is charged) - Incorrect SPE sorbent - Sample solvent too strong - Column overload analyte_in_load->cause_load Yes analyte_not_eluted Analyte Not in Load or Wash? analyte_in_wash->analyte_not_eluted No cause_wash Potential Causes: - Wash solvent is too strong - Incorrect pH in wash solvent analyte_in_wash->cause_wash Yes cause_elution Potential Causes: - Incomplete elution (solvent too weak) - Irreversible adsorption to sorbent/plasticware - Analyte degradation analyte_not_eluted->cause_elution Yes

Caption: Troubleshooting workflow for low analyte recovery.

Step 3: Addressing Specific Extraction Issues

If your analyte is not being retained during the initial application to the extraction medium (e.g., SPE cartridge), consider the following:

  • Inadequate pH Adjustment: For 3-(2-Methylpropoxy)benzenepropanoic acid, the sample pH must be acidic to ensure it is in its neutral, non-ionized form.

    • Protocol: Adjust the plasma sample pH to approximately 2.5 by adding a small volume of an acid like formic acid or phosphoric acid.[3][18] A general rule is to adjust the pH to at least 2 units below the analyte's pKa.[4]

  • Incorrect Solid-Phase Extraction (SPE) Sorbent: The choice of sorbent is crucial for retaining the analyte.

    • Recommendation: For an analyte with a moderate logP, a reversed-phase sorbent like C8 or C18 is a suitable starting point.[19][20] Polymeric sorbents can also offer good recovery for acidic drugs.[18][21]

  • Sample Solvent Strength: If the sample is diluted in a solvent that is too strong, the analyte may not be retained on the SPE sorbent.

    • Solution: Dilute your plasma sample with water or a weak aqueous buffer before loading.[8]

Losing the analyte during the wash step indicates that the wash solvent is too strong and is prematurely eluting your compound of interest.

  • Wash Solvent Optimization: The goal of the wash step is to remove interferences without eluting the analyte.

    • Protocol: Start with a very weak wash solvent, such as 100% water or a dilute acid. If you need to remove more interferences, you can gradually increase the organic content of the wash solvent (e.g., 5-10% methanol in water).[20]

If you've confirmed that the analyte is not in the load or wash fractions, but your final recovery is still low, the issue lies in the elution step or potential non-specific binding.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent.

    • Solution: Increase the strength of your elution solvent. For a reversed-phase sorbent, this means increasing the percentage of organic solvent (e.g., from 70% to 90% or 100% methanol or acetonitrile).[8] You can also try a different organic solvent.

  • Non-Specific Binding: The analyte may be adsorbing to the surfaces of your collection tubes or pipette tips.[19]

    • Recommendation: Use low-binding polypropylene labware. In some cases, adding a small amount of a carrier protein or surfactant to your standards and samples can mitigate this issue.[19]

  • Analyte Degradation: While less common for this type of molecule, instability during the extraction process can lead to low recovery.

    • Investigation: Assess the stability of the analyte under the pH and solvent conditions used in your extraction method.

Step 4: Optimizing for Protein Binding

High protein binding can significantly reduce the amount of free analyte available for extraction.[1]

Table 2: Comparison of Techniques to Disrupt Protein Binding

TechniqueMechanismAdvantagesConsiderations
Protein Precipitation (PPT) Denatures and precipitates proteins using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).[22][23][24]Simple, fast, and effective at disrupting protein binding.[1][22]May result in less clean extracts (matrix effects) and potential co-precipitation of the analyte with acidic precipitants.[22][25]
pH Adjustment Alters the charge of both the protein and the drug, disrupting the ionic interactions that contribute to binding.[5]Can be integrated into LLE or SPE methods.May not be sufficient for very tightly bound drugs.
Supported Liquid Extraction (SLE) Diluting the sample with a water/isopropanol mixture can disrupt protein binding without causing full precipitation.[5]Provides cleaner extracts than PPT.[26]Requires optimization of the extraction solvent.

Recommended Protocol for Protein Precipitation:

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis or further processing.

Note: Acetonitrile is often effective for protein precipitation with good analyte recovery.[22][25]

Summary and Key Takeaways

Troubleshooting low extraction recovery requires a methodical approach that begins with understanding the physicochemical properties of your analyte. By systematically evaluating each step of your extraction process—from sample pre-treatment and pH adjustment to the choice of extraction technique and solvents—you can effectively identify and resolve the root cause of analyte loss. Remember to consider the significant impact of plasma protein binding and to incorporate a disruption step into your protocol for optimal recovery of 3-(2-Methylpropoxy)benzenepropanoic acid.

References

  • Phenomenex. (2026, January 12). Protein Binding & Analyte Recovery.
  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Agilent. (2013, January 11). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • PubMed. (2015, April 15). Parallel artificial liquid membrane extraction of acidic drugs from human plasma.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method.
  • ResearchGate. Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS.
  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6).
  • PubMed. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column.
  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation.
  • PubMed. (2004, June 29). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS.
  • PubMed. (2003, March 5). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
  • PMC. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited.
  • Benchchem. Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis.
  • Abcam. Protein precipitation: A comprehensive guide.
  • Wikipedia. Plasma protein binding.
  • Smolecule. (2024, August 10). (2S)-2-{[(benzyloxy)carbonyl]amino}-3-(2-methylpropoxy)propanoic acid.
  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low?.
  • Benchchem. Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives.
  • PubMed. (2007, June 15). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds.
  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.
  • ResearchGate. Effect of aqueous phase pH on liquid–liquid extraction with impinging-jets contacting technique.
  • UTM. An Experiment to Demonstrate the Effect of pH on Partition Coefficients in Liquid-Liquid Extraction.
  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.
  • ResearchGate. Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
  • PubMed. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents.
  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples.
  • Deranged Physiology. (2023, December 18). Protein binding of drugs.
  • ResearchGate. (2019, April 15). How does plasma protein binding affect quantitation of drugs using LC-MS?.
  • MDPI. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples.
  • PubChem. Benzenepropanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester.
  • ChemScene. 3-(2-Methoxyphenoxy)propionic acid.
  • PubChemLite. 3-(2-methylpropoxy)propanoic acid (C7H14O3).
  • Chemical Properties of Benzenepropanoic acid, 4-methoxy-, methyl ester (CAS 15823-04-8).
  • PubChem. 3-(2-Methoxyphenoxy)propanoic acid | C10H12O4 | CID 776001.
  • NIST WebBook. Benzenepropanoic acid, methyl ester.
  • Echemi. 3-(2-Methoxyphenyl)propionic acid.
  • NIST WebBook. Benzenepropanoic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester.
  • Benzenepropanoic acid, 3-[(2-fluoroethyl)[(phenylmethoxy)carbonyl]amino]-, methyl ester. (2023, April 20).
  • BLD Pharm. 27912-85-2|3-(Benzyloxy)propanoic acid.
  • Sigma-Aldrich. 3-hydroxy-2,2-bis(hydroxymethyl)propanoic acid AldrichCPR.

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Adjusting pH to maximize 3-(2-Methylpropoxy)benzenepropanoic acid stability in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Formulation

As a Senior Application Scientist, I frequently encounter challenges when formulating lipophilic carboxylic acids for biological assays or drug delivery systems. 3-(2-Methylpropoxy)benzenepropanoic acid presents a unique physicochemical challenge: it combines a highly lipophilic, sterically bulky ether linkage (the 2-methylpropoxy group) with an ionizable propanoic acid moiety.

To maximize its stability and solubility in solution, we must strictly control the thermodynamic environment. This guide is designed to provide you with field-proven, self-validating methodologies to troubleshoot and optimize your formulations.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my solution turn cloudy immediately after diluting the stock into aqueous media? A: This is a classic manifestation of "pH shock." 3-(2-Methylpropoxy)benzenepropanoic acid has an estimated pKa of approximately 4.5 to 4.8. At a low pH, the carboxylate group is protonated, rendering the highly lipophilic backbone completely insoluble in water[1]. When you dilute an organic stock (e.g., DMSO) into an unbuffered or weakly buffered aqueous solution, the local pH can drop below the pKa, causing rapid precipitation. To prevent this, always dilute into a pre-warmed, highly buffered solution (pH 7.4) to maintain the resonance-stabilized carboxylate anion state[2].

Q: How do I prevent pH-drift and subsequent precipitation during long-term storage? A: Carboxylic acid drugs exhibit highly pH-dependent stability and solubility profiles[1]. To prevent pH drift, you must use a buffer with a pKa close to your target pH (e.g., Phosphate buffer, pKa₂ = 7.2). A common mistake is using a buffer concentration that is too low. Ensure the buffer concentration is at least 10-fold higher than the compound concentration to absorb the acidic protons released during dissolution.

Q: Can I store the aqueous solution at 4°C to improve chemical stability? A: I do not recommend this for working solutions. While refrigeration slows chemical degradation, it drastically reduces the thermodynamic solubility of the compound. Because the ionized form of carboxylic acids relies heavily on hydrogen bonding with water molecules[3], dropping the temperature reduces kinetic energy and often induces crystallization. Store your organic master stock at -20°C, but prepare aqueous working solutions fresh and maintain them at room temperature.

Part 2: pH-Dependent State & Stability Data

Understanding the causality between pH, ionization, and stability is critical. The table below summarizes the physicochemical behavior of 3-(2-Methylpropoxy)benzenepropanoic acid across the pH spectrum.

pH RangeIonization StateAqueous SolubilityChemical StabilityFormulation Recommendation
< 4.5 Protonated (R-COOH)Very Low (Precipitates)HighAvoid for aqueous assays; use 100% organic solvent.
4.5 - 6.0 Mixed EquilibriumMarginal (Micellar)ModerateRequires heavy use of cosolvents (e.g., 20% PEG400).
6.5 - 7.5 Ionized (R-COO⁻)HighHighIdeal working range. Use 50 mM Phosphate buffer.
> 9.0 Fully IonizedVery HighLow (Degradation risk)Avoid prolonged exposure to prevent base-catalyzed ether cleavage.

Part 3: Mechanistic Workflow

The following diagram illustrates the logical workflow and pH-dependent equilibrium necessary to maintain the stability of the compound.

G Start 3-(2-Methylpropoxy) benzenepropanoic acid (Solid API) Solvent Primary Solubilization (100% DMSO or PEG400) Start->Solvent Step 1: Stock Prep Aqueous Aqueous Buffer Addition (Strict pH Monitoring) Solvent->Aqueous Step 2: Dilution LowPH pH < 4.5 Protonated State (R-COOH) Precipitation Risk Aqueous->LowPH Acidic Environment HighPH pH 6.5 - 7.5 Ionized State (R-COO⁻) Stable & Soluble Aqueous->HighPH Optimal Buffer ExtremePH pH > 9.0 Fully Ionized Chemical Degradation Risk Aqueous->ExtremePH Basic Environment

Workflow and pH-dependent state of 3-(2-Methylpropoxy)benzenepropanoic acid in formulation.

Part 4: Self-Validating Experimental Protocol

To guarantee trustworthiness in your assays, do not assume a solution is stable just because it appears clear. Use the following self-validating Standard Operating Procedure (SOP) to prepare a stable 1 mM working solution.

Step 1: Master Stock Preparation

  • Action: Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a 50 mM master stock. Vortex for 60 seconds.

  • Validation Check: Hold the tube against a pure white background and a pure black background. The solution must be completely transparent with zero particulate matter.

Step 2: Buffer Optimization

  • Action: Prepare a 50 mM Potassium Phosphate Buffer. Adjust the pH to exactly 7.4 at 25°C using 0.1 M KOH or HCl.

  • Validation Check: Confirm the pH using a calibrated micro-pH probe. The buffer capacity must be verified by ensuring the pH does not fluctuate by more than 0.05 units when left open to the air for 10 minutes.

Step 3: Controlled Aqueous Dilution

  • Action: Place the buffer on a magnetic stirrer at 300 RPM. Slowly add the 50 mM DMSO stock dropwise to the center of the vortex to reach a final concentration of 1 mM (resulting in 2% final DMSO).

  • Validation Check (Tyndall Effect): Shine a laser pointer through the beaker in a darkened room. If you see a solid beam of light scattering through the liquid, micro-precipitates or micelles have formed due to localized pH drops. If the beam is invisible in the liquid, the compound is fully dissolved.

Step 4: Final pH and Stability Verification

  • Action: Re-measure the pH of the final solution. The addition of the carboxylic acid may slightly lower the pH. Re-adjust to 7.4 if it has dropped below 7.2.

  • Validation Check (Analytical): Run a 10 µL aliquot on an RP-HPLC (UV 254 nm) at T=0 and T=24h. Overlay the chromatograms to validate chemical stability (absence of degradation peaks) and physical stability (no reduction in the Area Under the Curve of the main peak, which would indicate invisible precipitation).

References

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. Patsnap. Available at: [Link]

  • Carboxylic acid - Wikipedia. Wikipedia. Available at:[Link]

  • Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes - Pearson. Pearson. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Solid-Phase Extraction of 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2-Methylpropoxy)benzenepropanoic acid is a carboxylic acid derivative with a notable hydrophobic character, stemming from its benzene ring and isobutoxy group. As a potential metabolite, impurity, or active pharmaceutical ingredient (API), its accurate and precise quantification in complex biological matrices like plasma, urine, or in-process samples is critical for drug development, quality control, and research. The primary challenge in its analysis lies in efficiently isolating it from endogenous interferences that can suppress instrument response and compromise data integrity.

Solid-Phase Extraction (SPE) stands as a cornerstone of modern sample preparation, offering superior cleanup, concentration, and selectivity compared to older techniques like liquid-liquid extraction.[1] However, the selection of the appropriate SPE sorbent and method is paramount and depends entirely on the physicochemical properties of the analyte and the nature of the sample matrix.

This guide provides an in-depth comparison of three primary SPE strategies for 3-(2-Methylpropoxy)benzenepropanoic acid: Reversed-Phase (RP), Anion-Exchange (AX), and Mixed-Mode (MM) extraction. We will explore the mechanistic basis for each technique, present detailed experimental protocols, and offer data-driven insights to help researchers select the optimal method for their analytical objectives.

Physicochemical Properties of the Analyte

Understanding the analyte is the first step in any successful method development.[2] 3-(2-Methylpropoxy)benzenepropanoic acid possesses two key functional regions that dictate its behavior on SPE sorbents:

  • An Ionizable Carboxylic Acid Group: This group is acidic, with an estimated pKa in the range of 4.5 - 4.8, typical for a benzenepropanoic acid derivative. This means its charge state is highly dependent on pH.

  • A Hydrophobic Moiety: The benzene ring and the ether linkage contribute to a significant non-polar character, making the molecule amenable to retention by hydrophobic interactions.

The interplay between these two features allows for several distinct SPE strategies. The ionization state, which is critical for ion-exchange mechanisms, can be controlled by adjusting the sample pH according to the "rule of two": at a pH two units below the pKa, the acid is fully protonated (neutral), and at a pH two units above the pKa, it is fully deprotonated (anionic).[3][4]

Caption: Ionization equilibrium of the target analyte.

Comparative Analysis of SPE Sorbent Chemistries

The choice of sorbent dictates the retention mechanism and, consequently, the entire extraction protocol. We will compare three common approaches.

Reversed-Phase (RP) SPE
  • Mechanism: RP-SPE retains analytes based on hydrophobic (non-polar) interactions. The sorbent is a non-polar stationary phase (e.g., C8 or C18-bonded silica or a polymeric equivalent), and the sample is loaded in a polar, aqueous environment.[5]

  • Causality: For effective retention of our acidic analyte, we must suppress the ionization of the carboxylic acid group. By acidifying the sample to a pH of ~2.8 (two units below the pKa), the analyte becomes neutral and thus more hydrophobic, strengthening its interaction with the RP sorbent.[5][6]

  • Advantages: Broad applicability for many non-polar compounds.

  • Limitations: This mechanism is less selective than ion-exchange.[6] Many endogenous interferences in biological fluids are also hydrophobic and may be co-extracted, leading to potential ion suppression in LC-MS analysis.

Anion-Exchange (AX) SPE
  • Mechanism: AX-SPE retains negatively charged analytes via electrostatic interaction with a positively charged stationary phase.[7] Strong Anion Exchangers (SAX) utilize quaternary amine groups that are permanently charged across the entire pH range.[4][8]

  • Causality: To engage this mechanism, the analyte must be in its anionic (charged) form. This is achieved by adjusting the sample pH to ~6.8 (two units above the pKa).[9] The charged analyte displaces a counter-ion on the sorbent and is retained. Elution is achieved by either neutralizing the analyte's charge with an acidic eluent or introducing a competing anion at high concentration.[7][10]

  • Advantages: Highly selective for acidic compounds.

  • Limitations: Anion exchange can sometimes fail in biological matrices due to the high concentration of naturally occurring anions (like phosphates and citrates) that compete for binding sites on the sorbent.[6]

Polymeric Mixed-Mode (MM) SPE
  • Mechanism: This advanced approach utilizes a sorbent that possesses both reversed-phase and ion-exchange functionalities.[3][11] For our analyte, a mixed-mode strong anion exchange (SAX) sorbent is ideal.[12][13]

  • Causality: The dual retention mechanism provides unmatched selectivity.[12][13][14] The analyte can be retained by both hydrophobic and ionic interactions. This allows for a more rigorous and methodical washing procedure. For instance, a wash with an organic solvent (like methanol) can remove hydrophobically-bound interferences while the analyte remains anchored via the strong ionic bond.[3] Conversely, an aqueous wash at a specific pH can remove ionically-bound interferences while the analyte is retained by hydrophobic forces. This orthogonal washing capability results in exceptionally clean extracts.[12][15]

  • Advantages: Superior cleanup and selectivity, leading to reduced matrix effects and improved assay robustness, especially for complex samples.[12][13]

  • Limitations: Method development can be slightly more complex than for single-mode sorbents.

Performance Comparison: Expected Experimental Data

The following table synthesizes expected performance metrics for the three SPE methods based on published data for similar acidic drugs extracted from plasma. These values serve as a benchmark for what can be achieved with a well-optimized protocol.

SPE Method Sorbent Type Retention Mechanism Expected Recovery (%) Expected RSD (%) Matrix Effect Reference
Reversed-Phase Polymeric RPHydrophobic85 - 95%< 10%Moderate[6]
Anion-Exchange Strong Anion Exchange (SAX)Ionic70 - 90%< 15%Low to Moderate[6][13]
Mixed-Mode Polymeric SAX + RPHydrophobic & Ionic> 90%< 5%Very Low[12][13][15]

Detailed Experimental Protocols & Workflows

The following protocols are designed as robust starting points for method development. They assume a 1 mL sample volume and a 30 mg/1 mL SPE cartridge format.

Reversed-Phase (RP) SPE Protocol

This protocol aims to maximize hydrophobic retention by neutralizing the analyte.

Caption: Workflow for Reversed-Phase SPE.

Methodology:

  • Sample Pre-treatment: Dilute the sample 1:1 (v/v) with 2% formic acid in water to adjust the pH to approximately 2.8. This ensures the analyte is in its neutral, non-ionized form.[5][6]

  • Condition: Condition the SPE cartridge with 1 mL of methanol to solvate the stationary phase.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water acidified to pH ~2.8 with formic acid. Do not let the sorbent go dry.[16]

  • Load: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).[17]

  • Wash: Wash the cartridge with 1 mL of 5-20% methanol in water to remove polar interferences.[5]

  • Elute: Elute the analyte with 1 mL of methanol. The organic solvent disrupts the hydrophobic interactions, releasing the analyte.

Mixed-Mode (SAX) SPE Protocol

This protocol leverages dual retention for superior cleanup.

Caption: Workflow for Mixed-Mode SPE.

Methodology:

  • Sample Pre-treatment: Dilute the sample 1:1 (v/v) with a weak buffer or water and adjust the pH to ~6.8 with ammonium hydroxide. This ensures the analyte is in its anionic, charged form.[18]

  • Condition: Condition the cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of water (pH adjusted to ~6.8).

  • Load: Load the pre-treated sample at a slow flow rate (~1 mL/min). The analyte is retained by both ionic and hydrophobic interactions.

  • Wash 1 (Aqueous): Wash with 1 mL of 5% ammonium hydroxide in water. This removes weakly acidic and neutral polar interferences.

  • Wash 2 (Organic): Wash with 1 mL of methanol. This is a critical step that removes hydrophobic and neutral non-polar interferences. The analyte remains bound to the sorbent via the strong anion exchange mechanism.[3][12]

  • Elute: Elute with 1 mL of 2% formic acid in methanol. The acid neutralizes the analyte, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, ensuring complete elution.[15][18]

Anion-Exchange (SAX) SPE Protocol

This protocol relies solely on ionic interactions.

Caption: Workflow for Anion-Exchange SPE.

Methodology:

  • Sample Pre-treatment: Adjust sample pH to ~6.8 with a suitable base (e.g., ammonium hydroxide) to ensure the analyte is fully ionized. It is critical to ensure the ionic strength of the sample is low (<0.05 M) to facilitate maximum retention.[8]

  • Condition: Condition the cartridge with 1 mL of methanol.

  • Equilibrate: Equilibrate the cartridge with 1 mL of high-purity water (pH ~6.8).

  • Load: Load the pre-treated sample at a slow flow rate (~1 mL/min).

  • Wash: Wash with 1 mL of water (pH ~6.8) to remove neutral and basic compounds.

  • Elute: Elute with 1 mL of 2% formic acid in water. The acidic pH neutralizes the analyte, disrupting the ionic interaction and releasing it from the sorbent.[8]

Conclusion and Recommendations

For the robust and reliable extraction of 3-(2-Methylpropoxy)benzenepropanoic acid, the choice of SPE method should be guided by the complexity of the sample matrix and the analytical sensitivity required.

  • Reversed-Phase SPE is a viable option for relatively clean samples where high selectivity is not the primary concern. Its simplicity is an advantage, but it carries a higher risk of matrix effects.

  • Anion-Exchange SPE offers higher selectivity for the acidic analyte but can be compromised by high concentrations of competing anions in certain biological fluids.

  • Mixed-Mode SPE emerges as the most powerful and reliable strategy, particularly for complex matrices like plasma, serum, or urine.[12][13][15] The ability to use orthogonal wash steps to remove both hydrophobic and polar interferences provides the cleanest possible extracts. This translates directly to reduced ion suppression, higher sensitivity, and greater reproducibility in subsequent LC-MS analysis.

For researchers and drug development professionals aiming for the highest quality data and the most robust analytical methods, investing the initial method development time in a Mixed-Mode SPE protocol is highly recommended.

References

  • Phenomenex. (n.d.). Simplified Method Development for the Extraction of Acidic, Basic and Neutral Drugs with a Single SPE Sorbent - strata™ X.
  • Chrom Tech. (n.d.). Agilent Bond Elut Ion Mixed Mode Silica SPE.
  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
  • Van Horne, K. C., & Goodlett, D. R. (2001). Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications, 762(1-2), 1-8.
  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin.
  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • ResearchGate. (n.d.). Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent.
  • Axios Research. (n.d.). Repaglinide EP Impurity B - CAS - 99469-99-5.
  • AlliChem. (n.d.). Repaglinide EP Impurity B and Repaglinide BP Impurity B and Repaglinide USP RC B.
  • Veeprho. (n.d.). Repaglinide EP Impurity B | CAS 99469-99-5.
  • Biotage. (2023, February 2). When should I choose a mixed-mode SPE?.
  • Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
  • Sigma-Aldrich. (n.d.). Reversed-Phase SPE Methodology.
  • Sigma-Aldrich. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
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  • Thermo Fisher Scientific. (n.d.). Application Brief: General Reversed Phase SPE Optimization.
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Navigating the Toxicological Landscape: A Comparative Guide to In Vitro and In Vivo Profiling of 3-(2-Methylpropoxy)benzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of a Dual-Pronged Approach: In Vitro and In Vivo Assessment

A tiered approach to toxicity testing, commencing with in vitro assays and progressing to more complex in vivo studies, is the cornerstone of modern toxicology.[1] This strategy not only adheres to the ethical principles of reducing animal testing but also provides a mechanistic understanding of a compound's potential adverse effects at a cellular level before moving to a whole-organism system. In vitro methods offer high-throughput screening and the ability to dissect specific cellular pathways, while in vivo studies provide invaluable information on systemic toxicity, target organ effects, and pharmacokinetic/pharmacodynamic relationships that cannot be replicated in a dish.

Part 1: The In Vitro Toxicity Profile: A Cellular-Level Investigation

The initial phase of toxicological assessment for a novel compound like 3-(2-Methylpropoxy)benzenepropanoic acid should involve a battery of in vitro tests to identify potential cytotoxic, genotoxic, and other cellular-level hazards.

Recommended In Vitro Testing Battery
Test TypeOECD Test GuidelineEndpoint(s)Rationale
Cytotoxicity Based on OECD GD 129IC50 (50% inhibitory concentration)To determine the concentration at which the compound induces cell death, providing a preliminary indication of its general toxicity and guiding dose selection for subsequent assays.
Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) OECD 471Gene mutationsTo assess the mutagenic potential of the compound by detecting its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.[2][3]
Genotoxicity: In Vitro Mammalian Cell Micronucleus Test OECD 487Chromosomal damage (clastogenicity and aneugenicity)To evaluate the compound's ability to induce micronuclei in cultured mammalian cells, which are indicative of chromosomal breaks or loss.[2][4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Plate a suitable mammalian cell line (e.g., Balb/c 3T3 or a human-derived cell line relevant to potential exposure routes) in a 96-well plate at a predetermined density and allow for cell attachment overnight.

  • Compound Preparation : Prepare a stock solution of 3-(2-Methylpropoxy)benzenepropanoic acid in a suitable solvent (e.g., DMSO) and create a serial dilution to achieve a range of final concentrations.

  • Treatment : Remove the cell culture medium and replace it with a medium containing the various concentrations of the test compound. Include both a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance of each well at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting a dose-response curve.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_invitro In Vitro Toxicity Assessment A Compound Synthesis & Characterization B Cytotoxicity Screening (e.g., MTT Assay) A->B C Genotoxicity Battery B->C If cytotoxic, determine non-toxic concentrations D Ames Test (OECD 471) C->D E Micronucleus Test (OECD 487) C->E F Data Analysis & Preliminary Hazard ID D->F E->F

Caption: Workflow for the in vitro toxicity assessment of a novel compound.

Part 2: The In Vivo Toxicity Profile: A Systemic Evaluation

Following the in vitro assessment, and assuming the risk-benefit profile warrants further investigation, in vivo studies are conducted to understand the compound's effects on a whole organism. These studies are designed based on the findings from the in vitro assays and are governed by strict ethical and regulatory guidelines.

Recommended In Vivo Testing Strategy
Test TypeOECD Test GuidelineSpeciesKey Parameters InvestigatedRationale
Acute Oral Toxicity OECD 423 (Acute Toxic Class Method)Rat (one sex, typically female)Mortality, clinical signs, body weight changes, gross necropsy findings.To determine the acute lethal dose (LD50) and identify signs of acute toxicity, providing information for classification and labeling.
Repeated Dose 28-Day Oral Toxicity Study OECD 407RatClinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, and histopathology.To identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL) following repeated exposure.[5][6]
Repeated Dose 90-Day Oral Toxicity Study OECD 408Rodent (and potentially non-rodent, e.g., dog)Similar to OECD 407 but over a longer duration, allowing for the detection of chronic effects.To provide a more comprehensive characterization of the subchronic toxicity profile and inform dose selection for long-term carcinogenicity studies if required.[7][8]
Experimental Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)
  • Animal Selection and Acclimatization : Use healthy, young adult rodents (e.g., Sprague-Dawley rats) from a reputable supplier. Acclimatize the animals to the laboratory conditions for at least five days before the start of the study.

  • Dose Selection : Based on the results of acute toxicity studies and in vitro data, select at least three dose levels (low, mid, and high) and a control group (vehicle only). The highest dose should induce some toxicity but not significant lethality.

  • Administration : Administer 3-(2-Methylpropoxy)benzenepropanoic acid orally (e.g., by gavage) to the respective groups daily for 28 consecutive days.

  • Clinical Observations : Conduct detailed clinical observations at least once daily. Record any signs of toxicity, behavioral changes, or morbidity.

  • Body Weight and Food/Water Consumption : Measure body weight at least weekly and food/water consumption at regular intervals.

  • Clinical Pathology : Towards the end of the treatment period, collect blood and urine samples for hematology, clinical chemistry, and urinalysis.

  • Necropsy and Histopathology : At the end of the 28-day period, humanely euthanize all animals. Conduct a full gross necropsy, and record the weights of major organs. Preserve selected organs and tissues for histopathological examination.

  • Data Analysis : Analyze all data for statistically significant differences between the treated and control groups. Determine the target organs of toxicity and the NOAEL.

Visualizing the In Vivo Study Design

InVivo_Study_Design cluster_invivo In Vivo Toxicity Assessment Start Dose Range Finding (Acute Toxicity - OECD 423) Main 28-Day Repeated Dose Study (OECD 407) Start->Main Groups Group 1 (Control) Group 2 (Low Dose) Group 3 (Mid Dose) Group 4 (High Dose) Main->Groups Endpoints Daily Clinical Observations Weekly Body Weights Hematology & Clinical Chemistry Gross Necropsy & Histopathology Groups->Endpoints Daily Dosing Outcome Determine NOAEL & Identify Target Organs Endpoints->Outcome

Caption: A typical study design for a 28-day repeated-dose oral toxicity study.

Comparative Analysis: Bridging the Gap Between In Vitro and In Vivo

A direct comparison of the toxicity profiles of 3-(2-Methylpropoxy)benzenepropanoic acid is not currently possible due to the absence of publicly available data. However, we can anticipate the relationship between the in vitro and in vivo findings based on established toxicological principles and data from structurally related compounds.

For instance, propionic acid itself has low acute toxicity but can be corrosive and cause skin and eye irritation.[9][10][11] Some benzenepropanoic acid derivatives have shown low acute toxicity in animal studies.[12] The presence of the benzene ring and the ether linkage in 3-(2-Methylpropoxy)benzenepropanoic acid may influence its metabolic profile and potential for bioaccumulation, which would be critical to assess in repeated-dose in vivo studies.

A positive result in an in vitro genotoxicity assay, such as the Ames test or micronucleus test, would be a significant cause for concern and would necessitate further in vivo genotoxicity studies to determine if the effect is reproducible in a whole animal system.[13] Conversely, a lack of cytotoxicity and genotoxicity in vitro would provide some level of confidence for proceeding to in vivo studies, though it does not guarantee a lack of systemic toxicity.

The in vitro cytotoxicity data (IC50) can be used to estimate a starting dose for acute in vivo studies, potentially reducing the number of animals required.[11] However, it is crucial to recognize that in vitro systems lack the complex metabolic and clearance mechanisms present in vivo, which can significantly alter a compound's toxicity.

Conclusion

The toxicological evaluation of a novel compound such as 3-(2-Methylpropoxy)benzenepropanoic acid requires a systematic and integrated approach. By combining a well-designed battery of in vitro assays with targeted in vivo studies, researchers can build a comprehensive toxicity profile. This dual-pronged strategy not only fulfills regulatory requirements but also provides a deeper scientific understanding of the compound's potential risks, ultimately ensuring the safety of new chemical entities. The absence of existing data for this specific molecule underscores the importance of adhering to established testing guidelines to generate robust and reliable safety data.

References

  • Labcorp. (n.d.). OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). Retrieved from [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

  • GenEvolutioN. (2025, July 1). From OECD guidelines to innovation: the future of genotoxicity testing. Retrieved from [Link]

  • Istituto Superiore di Sanità. (2021, July 27). OECD Test Guidelines for Genetic Toxicology. Retrieved from [Link]

  • OECD. (n.d.). Test No. 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved from [Link]

  • OECD. (n.d.). SIDS INITIAL ASSESSMENT PROFILE CAS No. 79-09-4 Chemical Name Propionic Acid. Retrieved from [Link]

  • Roth, Z., et al. (2014). Revision of OECD guidelines for genotoxicity. Mutagenesis, 29(6), 517.
  • OECD. (2025, June 25). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched alkyl esters. Retrieved from [Link]

  • OECD. (2017, August 22). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. Retrieved from [Link]

  • Inotiv. (2023, August 30). Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Retrieved from [Link]

  • Nickander, R., et al. (1979). The propionic acids. Gastrointestinal toxicity in various species. Agents and Actions, 9(5-6), 573-578.
  • ResearchGate. (2020, March 26). Acute Toxicologic Evaluation of Benzenepropanoic acid, 2,4-dichloro-α-[(dimethyl-amino)methylene]-5-fluoro-β-oxo, ethyl ester. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. Future Medicinal Chemistry, 15(23), 1845-1860.
  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • Korankye, M. (2023). Cytotoxicity Profiling and Apoptotic Potential of Carboxylic Acids-Bas.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment. Retrieved from [Link]

  • OECD. (2001, November 9). SIDS INITIAL ASSESSMENT PROFILE CAS No. 6386-38-5 Chemical Name Benzenepropanoic acid, 3,5-bis(1. Retrieved from [Link]

  • Metabolon. (n.d.). Propionic Acid. Retrieved from [Link]

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Safety Operating Guide

3-(2-Methylpropoxy)benzenepropanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

3-(2-Methylpropoxy)benzenepropanoic Acid: Comprehensive Handling and Disposal Protocol

As a researcher or drug development professional, managing chemical waste with precision is as critical as the synthesis or assay itself. 3-(2-Methylpropoxy)benzenepropanoic acid—an organic compound featuring an aromatic ring, an ether linkage (isobutoxy group), and a carboxylic acid moiety—requires stringent handling. Because of its structural characteristics, improper disposal can lead to severe environmental toxicity and regulatory non-compliance under the Resource Conservation and Recovery Act (RCRA)[1].

This guide provides the authoritative, step-by-step operational procedures required to safely handle, segregate, and dispose of this compound, ensuring your laboratory maintains the highest standards of safety and environmental stewardship.

Chemical Hazard Profiling & Causality

To implement self-validating safety protocols, one must first understand the causality behind the chemical's behavior:

  • Aquatic Toxicity: Substituted benzenepropanoic acids are notoriously toxic to aquatic life with long-lasting effects[2]. The lipophilic aromatic ring combined with the ether linkage prevents rapid biodegradation in standard Publicly Owned Treatment Works (POTW), resulting in high Biological/Chemical Oxygen Demand (BOD/COD). Therefore, drain disposal is strictly prohibited under the Clean Water Act and local sewer regulations[3][4].

  • Acidic Reactivity: The propanoic acid tail acts as a weak organic acid. While not highly corrosive on its own, it can participate in exothermic neutralization reactions if inadvertently mixed with strong bases or oxidizing agents[5].

  • Thermal Destruction: Because it is a non-halogenated organic compound, the only environmentally sound and RCRA-compliant method of destruction is high-temperature incineration[6].

Safety Prerequisites & PPE

Before initiating any transfer, weighing, or disposal procedure, ensure the following Personal Protective Equipment (PPE) and engineering controls are actively utilized[7][8].

Protection CategoryRequired EquipmentCausality / Rationale
Respiratory N95/P95 Particulate Respirator or Fume HoodPrevents inhalation of fine organic dusts during the transfer of solid material, which can cause upper respiratory tract irritation[6][7].
Dermal / Hand Nitrile or Neoprene Gloves (Double-gloved)Prevents dermal absorption and allergic skin reactions. The ether linkage can act as a permeation enhancer[6].
Ocular ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation caused by the carboxylic acid moiety[6][9].
Body Flame-resistant lab coat, closed-toe shoesProvides a physical barrier against accidental spills and minimizes static discharge risks.

Step-by-Step Disposal Methodology

The following protocol guarantees that 3-(2-Methylpropoxy)benzenepropanoic acid is managed from "cradle to grave" in accordance with EPA and RCRA guidelines[3].

Step 1: Waste Segregation
  • Identify the Waste Stream: Classify the waste as Non-Halogenated Organic Waste [3][5].

  • Verify Compatibility: Ensure the waste container does not contain heavy metals, halogenated solvents (e.g., chloroform, dichloromethane), or strong oxidizers (e.g., nitric acid, peroxides)[4][5]. Mixing organic acids with oxidizers can result in spontaneous combustion or explosive decomposition[10][11].

Step 2: Containerization
  • Select the Receptacle: Use a High-Density Polyethylene (HDPE) or amber glass container. Do not use metal containers, as the organic acid can slowly corrode the metal over time, compromising structural integrity.

  • Secondary Containment: Place the primary waste container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Seal Properly: Ensure the container is kept tightly closed with a vented cap if gas generation is suspected, though standard screw-caps are generally sufficient for stable solid/liquid organic acids[6][12].

Step 3: Labeling and Documentation
  • Apply the Hazardous Waste Tag: Immediately attach a hazardous waste tag upon the first drop of waste entering the container.

  • Explicit Nomenclature: Write the full chemical name: "3-(2-Methylpropoxy)benzenepropanoic acid". Do not use abbreviations, acronyms, or structural formulas.

  • Hazard Checkboxes: Check the boxes for "Toxic" (due to aquatic toxicity) and "Irritant"[2][4].

Step 4: EHS Transfer and Final Disposition
  • Accumulation Limits: Do not store the waste in the satellite accumulation area for more than 90 days (or your specific institutional limit)[13].

  • Transfer: Submit a waste pickup request to your Environmental Health and Safety (EHS) department. EHS will transfer the material to a licensed commercial hazardous waste vendor for thermal destruction (incineration)[6][11].

Spill Response Protocol

In the event of an accidental release, execute the following self-validating cleanup loop[6][8]:

  • Evacuate and Ventilate: Clear personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.

  • Containment: If the material is in solution, surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, vermiculite, or sand). Never use combustible materials like sawdust[14].

  • Mechanical Collection: If the material is solid, use a spark-proof shovel or vacuum equipped with a HEPA filter to collect the powder without generating airborne dust[7][8].

  • Decontamination: Wash the affected surface with a compatible combustible solvent (e.g., ethanol or isopropanol) to dissolve residual organic acid, then wipe with absorbent pads[12].

  • Disposal of Spill Materials: Place all contaminated absorbents, wipes, and PPE into a designated hazardous waste container and label it as "Spill Debris containing 3-(2-Methylpropoxy)benzenepropanoic acid"[6].

Waste Compatibility Matrix

To prevent catastrophic laboratory incidents, adhere strictly to this compatibility matrix when consolidating waste streams containing 3-(2-Methylpropoxy)benzenepropanoic acid.

Waste Stream / Chemical ClassCompatibility StatusCausality / Consequence of Mixing
Non-Halogenated Solvents (e.g., Methanol, Acetone)Compatible Dissolves the compound safely; ideal for combined incineration[3].
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Triggers higher disposal costs and requires different incineration scrubber systems (F001/F002 vs F003/F005 regulations)[13].
Strong Oxidizers (e.g., Peroxides, Nitrates)Highly Incompatible Risk of violent exothermic reaction, spontaneous combustion, or explosive decomposition[4][10].
Strong Bases (e.g., NaOH, KOH)Incompatible Exothermic acid-base neutralization; can generate heat and pressurize closed containers[5].

Operational Workflow Visualization

The following diagram illustrates the logical flow of the chemical from the point of waste generation to its final, environmentally compliant destruction.

Workflow for the segregation, containerization, and final incineration of non-halogenated organic waste.

References

  • Tremco. (2019). Material Safety Data Sheet: Benzenepropanoic acid. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: (S)-2-Methyl-3-phenylpropanoic acid. Retrieved from [Link]

  • Cole-Parmer. (2004). Material Safety Data Sheet: (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Retrieved from[Link]

  • Angene Chemical. (2025). Safety Data Sheet: Benzenepropanoic acid derivatives. Retrieved from [Link]

  • AllSource Environmental. (2025). Guidelines for Solvent Waste Recycling & Disposal. Retrieved from[Link]

  • Columbia University Environmental Health & Safety. EPA Hazardous Waste Characteristics. Retrieved from [Link]

  • State of Wisconsin. TABLE 1 - RCRA Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2026). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from[Link]

  • Texas Commission on Environmental Quality. (2025). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]

  • New Mexico State University. Hazardous Waste Management Manual. Retrieved from [Link]

  • Crystal Clean. (2026). Hazardous vs Non-Hazardous Waste: Classification Guide for Businesses. Retrieved from [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.